3',4'-(Methylenedioxy)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHMKWXYXFBWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185502 | |
| Record name | 5-Acetyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-29-6 | |
| Record name | 5-Acetyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetopiperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3162-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOPIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JG2OH2M57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3',4'-(Methylenedioxy)acetophenone from Piperonylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3',4'-(Methylenedioxy)acetophenone, a valuable intermediate in the pharmaceutical and fragrance industries, from piperonylic acid. The core of this guide focuses on the robust and efficient method utilizing an organolithium reagent, specifically methyllithium (B1224462).
Introduction
This compound, also known as acetopiperone, is a crystalline solid with a characteristic sweet, floral, and herbaceous odor. Its molecular structure, featuring the methylenedioxy group, makes it a crucial building block in the synthesis of various pharmacologically active compounds and fragrance components. This guide details a reliable synthetic route from piperonylic acid, a readily available starting material derived from the oxidation of piperonal.
Reaction Principle and Mechanism
The conversion of a carboxylic acid to a ketone can be effectively achieved by treatment with two equivalents of an organolithium reagent.[1][2][3][4] This method is particularly advantageous as it is a direct conversion and avoids the use of more reactive intermediates like acid chlorides.
The reaction proceeds through a multi-step mechanism:
-
Deprotonation: The first equivalent of the highly basic organolithium reagent (methyllithium) acts as a base, deprotonating the carboxylic acid (piperonylic acid) to form a lithium carboxylate.[1][3]
-
Nucleophilic Addition: The second equivalent of methyllithium then acts as a nucleophile, attacking the carbonyl carbon of the lithium carboxylate. This addition forms a stable tetrahedral dianion intermediate.[1][2][3]
-
Hydrolysis: The reaction is quenched with an acidic workup (e.g., aqueous HCl or H3O+). The dianion is protonated to form a hydrate, which then eliminates a molecule of water to yield the final ketone product, this compound.[1]
It is important to note that Grignard reagents are generally not suitable for this transformation as they are less reactive and typically do not add to the carboxylate intermediate.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the starting material and the final product.
Table 1: Properties of Piperonylic Acid
| Property | Value |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Melting Point | 227–228 °C (recrystallized)[5] |
| Appearance | Colorless needles or white powder[5] |
| Solubility | Slightly soluble in cold water, soluble in ethanol (B145695) and ether |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₃[6][7] |
| Molecular Weight | 164.16 g/mol [6][7] |
| Melting Point | 87-89 °C[6] |
| Boiling Point | 152-155 °C at 15 mmHg[6] |
| Appearance | White to beige crystalline powder[6] |
| Solubility | Slightly soluble in water, soluble in organic solvents[6] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from piperonylic acid using methyllithium.
Materials:
-
Piperonylic acid
-
Methyllithium (typically 1.6 M in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Drying tube (e.g., with calcium chloride)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and an inlet for an inert atmosphere is assembled. The apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Flask: The flask is charged with piperonylic acid and anhydrous diethyl ether under a positive pressure of nitrogen or argon.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Methyllithium: Two equivalents of methyllithium solution are added dropwise from the dropping funnel to the stirred suspension of piperonylic acid in diethyl ether. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice and an excess of dilute hydrochloric acid with vigorous stirring. This step should be performed in a well-ventilated fume hood as methane (B114726) gas is evolved.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The organic layers are combined.
-
Washing: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to afford pure this compound.
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. aklectures.com [aklectures.com]
- 3. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
Chemical and physical properties of 3',4'-(Methylenedioxy)acetophenone
An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as acetopiperone, is an aromatic ketone and a member of the benzodioxole class of compounds.[1] Its chemical structure, featuring a methylenedioxy group fused to a phenyl ring, makes it a valuable intermediate in organic synthesis.[2] This compound serves as a critical building block for the creation of various bioactive molecules, including pharmaceuticals and agrochemicals.[2] Furthermore, its distinct aromatic properties have led to its use in the fragrance and flavor industries.[2]
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols derived from available literature, and logical workflow diagrams to support researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values have been compiled from various chemical suppliers and databases.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)ethanone | [3] |
| Synonyms | 5-Acetyl-1,3-benzodioxole, Acetopiperone, 1-Acetyl-3,4-(methylenedioxy)benzene | [3][4] |
| CAS Number | 3162-29-6 | [3][5] |
| Molecular Formula | C₉H₈O₃ | [3][5] |
| Molecular Weight | 164.16 g/mol | [3][5][6] |
| Appearance | White to beige or brown crystalline powder/solid | [1][2][4][7] |
| Odor | Heavy, sweet-floral and warm-herbaceous odor | [1] |
Physical and Chemical Data
| Property | Value | Source(s) |
| Melting Point | 85 - 90 °C | [2][3] |
| 87 - 89 °C (lit.) | [1][4][8][9] | |
| Boiling Point | 152 - 155 °C (at 15 mmHg) | [1][3] |
| 294.6 °C (at 760 mmHg) | [4] | |
| Flash Point | > 110 °C / > 230 °F | [10] |
| 122.8 °C | [4] | |
| Density | 1.242 g/cm³ | [4] |
| Water Solubility | Slightly soluble | [1][3][4][8] |
| Solubility in other solvents | Soluble in alcohol and oils | [1] |
| Purity | ≥ 98% | [3][7][9] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 0.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 164.047344113 | [4] |
| Complexity | 190 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic, methylenedioxy, and acetyl protons.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 7.539 | d | 1H |
| Aromatic H | 7.422 | d | 1H |
| Aromatic H | 6.841 | d | 1H |
| Methylene H (-O-CH₂-O-) | 6.034 | s | 2H |
| Methyl H (-C(=O)CH₃) | 2.531 | s | 3H |
| (Source: ChemicalBook)[11] |
¹³C NMR Spectroscopy
Carbon NMR data provides insight into the carbon framework of the molecule. (Note: Specific peak assignments for ¹³C NMR were not available in the provided search results, but spectra are available for viewing from sources like SpectraBase.)[12]
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for its functional groups. Key peaks are available from the NIST Chemistry WebBook.[13][14][15] A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹, typical for an aryl ketone.
Mass Spectrometry
The mass spectrum (electron ionization) shows a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
This compound is a synthetic compound. Several synthesis methods have been described in the literature.
Synthesis via Friedel-Crafts Acylation
One common method involves the Friedel-Crafts reaction. Although a specific protocol for acetophenone (B1666503) was not detailed, a related synthesis of α-(3,4-methylenedioxyphenoxy)acetophenone provides a relevant experimental framework.[16] A general workflow for a Friedel-Crafts acylation is outlined below.
General Protocol:
-
Reactant Charging: A suitable Lewis acid catalyst (e.g., AlCl₃) is suspended in an inert solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled in an ice bath.
-
Acylation: An acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise to the cooled suspension.
-
Substrate Addition: 1,3-Benzodioxole (the starting material) is dissolved in the same solvent and added slowly to the reaction mixture.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period until the reaction is complete, as monitored by a technique like TLC.
-
Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: The combined organic layers are washed with a dilute base (e.g., NaHCO₃ solution) and brine to remove acidic impurities and water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.[16]
Other Reported Syntheses
-
From Piperonylic Acid: This method involves the reaction of piperonylic acid and acetic acid vapors at high temperatures over a thoria catalyst.[1]
-
From α-Methylpiperonylic Acid: This route proceeds via the oxidation of α-methylpiperonylic acid.[1]
Applications and Biological Relevance
The primary utility of this compound lies in its role as a versatile chemical intermediate.
Precursor in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmaceutical agents.[2]
-
It is explicitly used in the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine .[1][3]
-
It serves as a building block for developing analgesics and anti-inflammatory drugs.[2]
Potential Biological Activity
Some sources indicate that this compound has been investigated for potential anticancer activity. However, this information is preliminary, and the compound is primarily intended for research use only, not for direct diagnostic or therapeutic applications.[5]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[17] However, standard laboratory safety practices should always be observed.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Ensure adequate ventilation, especially in confined areas.[17] Avoid dust formation and prevent contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Recommended PPE includes safety goggles (EN 166), protective gloves, and long-sleeved clothing.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3][17] It should be stored away from strong oxidizing agents and strong bases.[3][10][17]
-
Incompatibilities: Strong bases and oxidizing agents.[10][17]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[10][17]
Conclusion
This compound is a well-characterized compound with a defined set of chemical and physical properties. Its significance is primarily derived from its role as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fragrance industries. The availability of its spectroscopic data facilitates its identification and quality control in a laboratory setting. While not considered hazardous, proper safety and handling protocols are essential when working with this chemical. This guide serves as a foundational resource for professionals utilizing this compound in their research and development endeavors.
References
- 1. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. 3 ,4 -(Methylenedioxy)acetophenone 98 3162-29-6 [sigmaaldrich.com]
- 7. This compound | 3162-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. 3′,4′-(メチレンジオキシ)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.es [fishersci.es]
- 11. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. prepchem.com [prepchem.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone (CAS: 3162-29-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-(Methylenedioxy)acetophenone, also known by synonyms such as acetopiperone and piperonyl acetone, is an aromatic ketone with the chemical formula C₉H₈O₃.[1][2] This compound serves as a significant building block in organic synthesis, particularly in the fragrance and flavor industries, and as a precursor for various pharmaceuticals and biologically active molecules.[3] Its structure, featuring a methylenedioxy group attached to a phenyl ring, imparts unique chemical properties and reactivity, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and known biological activities.
Chemical and Physical Properties
This compound is a beige crystalline powder with a heavy, sweet-floral, and warm-herbaceous odor.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3162-29-6 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Beige crystalline powder | [4] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 152-155 °C at 15 mmHg | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [1] |
| Odor | Heavy, sweet-floral and warm-herbaceous | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) (also known as methylenedioxybenzene). Other reported methods include synthesis from piperonylic acid.[5]
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Benzodioxole
Reaction Scheme:
Figure 1: General scheme for the Friedel-Crafts acylation of 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
Acetyl Chloride or Acetic Anhydride
-
Aluminum Chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-benzodioxole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Note: The yield for this specific reaction is not well-documented in the available literature and would require experimental determination.
Analytical Characterization
The identity and purity of this compound are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the protons in the molecule.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.54 | d | 1H | Aromatic H |
| ~7.42 | dd | 1H | Aromatic H |
| ~6.84 | d | 1H | Aromatic H |
| ~6.03 | s | 2H | -O-CH₂-O- |
| ~2.53 | s | 3H | -C(=O)CH₃ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~196.5 | C=O |
| ~152.0 | Aromatic C-O |
| ~148.1 | Aromatic C-O |
| ~131.9 | Aromatic C |
| ~124.5 | Aromatic C-H |
| ~108.0 | Aromatic C-H |
| ~107.8 | Aromatic C-H |
| ~101.8 | -O-CH₂-O- |
| ~26.4 | -CH₃ |
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound.
Table 4: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of acetonitrile (B52724) and water |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Flow Rate | Typically 1.0 mL/min |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Instrumentation Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram and determine the retention time of the analyte.
-
Quantification: For quantitative analysis, a calibration curve can be constructed using a series of standard solutions of known concentrations.
Biological Activities and Signaling Pathways
Acetophenone (B1666503) derivatives have been investigated for a range of pharmacological activities, including anticancer and antioxidant effects.[6] While specific quantitative data for this compound is limited in the readily available literature, the activities of structurally related compounds suggest potential avenues for research.
Potential Anticancer Activity
Derivatives of acetophenone have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanism often involves the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway: Apoptosis Induction The induction of apoptosis is a key mechanism for many anticancer agents. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[9]
References
- 1. lookchem.com [lookchem.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 5. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectral Data of 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3',4'-(Methylenedioxy)acetophenone. Detailed experimental protocols and tabulated spectral data are presented to facilitate compound identification, characterization, and quality control in research and drug development settings.
Spectral Data Summary
The following tables summarize the key spectral data for this compound (CAS No: 3162-29-6, Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ).[1][2][3][4][5]
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.54 | d | 1H | Ar-H |
| 7.42 | dd | 1H | Ar-H |
| 6.84 | d | 1H | Ar-H |
| 6.03 | s | 2H | O-CH₂-O |
| 2.53 | s | 3H | -C(=O)CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O |
| 152.1 | Ar-C |
| 148.2 | Ar-C |
| 131.9 | Ar-C |
| 124.5 | Ar-CH |
| 108.0 | Ar-CH |
| 107.8 | Ar-CH |
| 101.8 | O-CH₂-O |
| 26.3 | -CH₃ |
Solvent: CDCl₃.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | High | [M-CH₃]⁺ |
| 121 | Moderate | [M-CH₃-CO]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
Ionization Method: Electron Ionization (EI).[6]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Aryl ketone) |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250, ~1040 | Strong | C-O-C Asymmetric & Symmetric Stretch (Methylenedioxy) |
| ~930 | Medium | O-CH₂-O Bend |
Sample Phase: Solid (Gas-phase data may vary slightly).[2][7]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.[8]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign peaks based on chemical shifts, multiplicities, and integration values.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Perform a background scan of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[8]
-
-
Data Analysis:
-
The final spectrum is automatically generated by ratioing the sample scan against the background scan.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[8]
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the low µg/mL or ng/mL range.[9]
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Visualizations
3.1 Experimental Workflow for Spectral Analysis
Caption: Experimental workflow for the spectral analysis of this compound.
3.2 Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed electron ionization fragmentation pathway for this compound.
References
- 1. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. 3,4-Methylenedioxyacetophenone(3162-29-6) 13C NMR [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 3162-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Solubility of 3',4'-(Methylenedioxy)acetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3',4'-(Methylenedioxy)acetophenone (also known as Acetopiperone). While specific quantitative solubility data is sparse in publicly available literature, this document consolidates qualitative information, predicts solubility based on physicochemical principles, and offers a detailed experimental protocol for its precise determination.
Introduction to this compound
This compound is an aromatic ketone and a member of the benzodioxole class.[1] Its chemical structure, featuring a polar ketone group and a largely non-polar aromatic framework with a methylenedioxy bridge, dictates its solubility behavior. Understanding its solubility is critical for a range of applications, including its use as a synthetic intermediate in the development of pharmaceuticals and as a component in the fragrance industry.[2]
Compound Properties:
Solubility Profile
Direct, quantitative measurements of this compound's solubility in a wide range of organic solvents are not extensively reported. However, based on chemical supplier safety data sheets and chemical databases, a qualitative profile can be established.
2.1. Reported Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Reported Solubility | Source |
| Water | Slightly soluble / Almost insoluble | [5][6] |
| Alcohol (general) | Soluble | [1] |
| Oils (general) | Soluble | [1] |
2.2. Predicted Solubility in Common Organic Solvents
The principle of "like dissolves like" provides a framework for predicting solubility. This compound possesses both polar (ketone, ether linkages) and non-polar (aromatic ring) characteristics, suggesting moderate to high solubility in a range of organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen bonding capability of the solvent can interact with the oxygen atoms of the solute. The compound is reported to be soluble in alcohol.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | Strong dipole-dipole interactions between the solvent and the solute's ketone group are expected to lead to good solvation. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The aromatic ring of the solute will interact favorably with aromatic solvents like toluene. Solubility is expected to decrease significantly in highly non-polar aliphatic solvents like hexane. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely used technique.[7] This method determines the thermodynamic equilibrium solubility of a compound at a given temperature.[7][8][9]
3.1. Objective
To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.3. Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution has been achieved.[7][8]
-
Solvent Addition: Accurately add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7][8] It is advisable to take measurements at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing, indicating equilibrium has been reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[7][8]
-
Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the solute.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100mL, or mol/L.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the equilibrium shake-flask method for determining solubility.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
4.2. Logical Flowchart for Qualitative Solubility Analysis
For rapid characterization or when identifying an unknown, a systematic qualitative analysis can be performed. This flowchart outlines a common procedure for classifying an organic compound's solubility.
Caption: Decision flowchart for the qualitative analysis of an organic compound's solubility.
References
- 1. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. 3 ,4 -(Methylenedioxy)acetophenone 98 3162-29-6 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
The Double-Edged Sword: An In-depth Technical Guide to the Reactivity and Stability of the Methylenedioxy Bridge
For Researchers, Scientists, and Drug Development Professionals
The methylenedioxy bridge, a distinctive five-membered dioxole ring fused to a benzene (B151609) ring, is a structural motif present in a diverse array of natural products, synthetic compounds, and pharmaceuticals. While this functional group can confer desirable physicochemical and pharmacological properties, its unique reactivity and metabolic fate present significant challenges in drug development. This technical guide provides a comprehensive overview of the chemical stability, metabolic pathways, and toxicological implications of the methylenedioxy bridge, offering insights for researchers in medicinal chemistry, pharmacology, and toxicology.
Physicochemical Properties and Chemical Stability
The 1,3-benzodioxole (B145889) moiety, the core structure of the methylenedioxy bridge, is a relatively stable functional group under standard laboratory conditions. The stability of this group is influenced by the electronic nature of the aromatic ring and the presence of other substituents.
Bond Dissociation Energies
| Bond Type | Compound | Calculated Bond Dissociation Energy (kcal/mol) |
| Methylene (B1212753) C-H | Methylenedioxybenzene | ~98-100 |
| Ethereal C-O | Methylenedioxybenzene | ~85-90 |
Note: These values are estimations based on computational studies and may vary depending on the specific molecule and computational method used.
The relatively lower BDE of the methylene C-H bonds compared to typical aromatic C-H bonds makes this position susceptible to radical abstraction and enzymatic oxidation.
Metabolic Pathways and Bioactivation
The primary route of metabolism for compounds containing a methylenedioxy bridge is oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, CYP2D6, and CYP2A6. This metabolic process is a critical determinant of the pharmacokinetic profile and potential toxicity of these compounds.
Demethylenation to a Catechol
The hallmark metabolic transformation of the methylenedioxy bridge is its oxidative cleavage to form a catechol metabolite. This process, known as demethylenation, is initiated by hydrogen atom abstraction from the methylene group by an activated CYP enzyme, leading to the formation of a carbene intermediate. This highly reactive intermediate then reacts with water to yield the catechol and formaldehyde.
Formation of Reactive Metabolites and CYP Inhibition
The carbene intermediate formed during demethylenation is a highly reactive species that can covalently bind to the heme iron of the CYP enzyme, leading to mechanism-based inhibition (MBI).[1] This irreversible inactivation of the enzyme can result in significant drug-drug interactions, as the clearance of other drugs metabolized by the same CYP isoform will be impaired.
The catechol metabolites themselves can undergo further oxidation to form reactive ortho-quinones. These electrophilic species can covalently bind to cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction and toxicity.
Quantitative Data on Metabolism and Stability
The metabolic stability and inhibitory potential of methylenedioxy-containing compounds are crucial parameters in drug development. The following tables summarize key quantitative data for representative compounds.
Metabolic Stability in Human Liver Microsomes
| Compound | Primary CYP Isoform(s) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Safrole | CYP2A6, CYP2E1 | - | - |
| Paroxetine | CYP2D6 | ~24 hours (in vivo) | - |
| Tadalafil (B1681874) | CYP3A4 | 17.5 hours (in vivo) | - |
Note: In vitro half-life and intrinsic clearance data for some compounds are not consistently reported in the literature and can vary significantly depending on the experimental conditions.
Kinetic Parameters of CYP-Mediated Metabolism
| Compound | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| Tadalafil | CYP3A4 | - | - |
| Sildenafil (B151) | CYP3A4 | - | - |
Note: Specific Km and Vmax values for the demethylenation of many methylenedioxy compounds are not widely available in public literature. A study on the dealkylation of tadalafil and sildenafil by CYP3A isoforms provides some insight into their metabolic kinetics.[2]
Signaling Pathways Modulated by Methylenedioxy-Containing Compounds
Compounds containing a methylenedioxy bridge can exert their pharmacological and toxicological effects by modulating various cellular signaling pathways.
MDMA: Serotonin, Dopamine, and Norepinephrine Pathways
3,4-Methylenedioxymethamphetamine (MDMA) is a potent psychoactive substance that primarily affects monoamine neurotransmitter systems. It acts as a releasing agent and reuptake inhibitor of serotonin, dopamine, and norepinephrine, leading to a surge of these neurotransmitters in the synaptic cleft.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugfreect.org [drugfreect.org]
- 4. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
The Rising Therapeutic Potential of 3',4'-(Methylenedioxy)acetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3',4'-(methylenedioxy)acetophenone scaffold, a prominent structural motif in various natural and synthetic compounds, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these compounds. Detailed experimental protocols for key biological assays are presented, alongside visualizations of implicated signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.
Anticancer Activity
Derivatives of this compound, particularly chalcones, have shown notable cytotoxic effects against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | Human Lung (A549) | 5.8 | [1] |
| Chalcone Derivative 2 | Human Colon (SW620) | 7.2 | [1] |
| Chalcone Derivative 3 | Human Liver (HepG2) | 9.1 | [1] |
| Chalcone Derivative 4 | Human Breast (MCF-7) | 33.5 | |
| Chalcone Derivative 5 | Human Breast (MCF-7) | 25.6 | |
| Schiff Base Derivative 1 | Human Colon (Colo 205) | 15.4 | |
| Schiff Base Derivative 2 | Embryonic Kidney (293) | 12.8 |
Signaling Pathway: PI3K/Akt in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[2][3] Several anticancer agents exert their effects by inhibiting this pathway, leading to decreased cell growth and increased apoptosis.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as NF-κB.
Quantitative Anti-inflammatory Data
The table below presents the in vivo anti-inflammatory activity of selected derivatives, measured as the percentage of edema inhibition in the carrageenan-induced paw edema model.
| Compound ID/Derivative Type | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Hydrazone Derivative 1 | 75 | 38 | [4] |
| Hydrazone Derivative 2 | 75 | 37 | [4] |
| Hydrazone Derivative 3 | 75 | 52 | [4] |
| 3-alkoxy-4-methanesulfonamido acetophenone (B1666503) 4a | 20 | 58.3 | [5] |
| 3-alkoxy-4-methanesulfonamido acetophenone 4c | 20 | 60.1 | [5] |
| 3-alkoxy-4-methanesulfonamido acetophenone 4d | 20 | 59.2 | [5] |
Signaling Pathway: COX and NF-κB in Inflammation
Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory process by catalyzing the synthesis of prostaglandins.[6] Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous pro-inflammatory genes.[1]
Antimicrobial Activity
Various derivatives of this compound, including thiosemicarbazones and chalcones, have been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different derivatives against selected microorganisms.
| Compound ID/Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazone Derivative 1 | Staphylococcus aureus | 3.9 | |
| Thiosemicarbazone Derivative 2 | Escherichia coli | 62.5 | |
| Thiosemicarbazone Derivative 3 | Candida albicans | 15.6 | |
| 3,4-difluoroacetophenone-thiosemicarbazone Pd(II) complex | Salmonella typhimurium | 10.0 | [3] |
| 3,4-difluoroacetophenone-thiosemicarbazone Pd(II) complex | Klebsiella pneumonia | 10.0 | [3] |
| Chalcone Derivative F | Monilinia fructicola | <10 | [2] |
Neuroprotective Activity
Emerging research suggests that certain this compound analogs may offer neuroprotective effects, potentially through the inhibition of enzymes like monoamine oxidase B (MAO-B) and by mitigating oxidative stress in neuronal cells.
Quantitative Neuroprotective Data
The table below presents in vitro data on the neuroprotective effects of selected compounds, typically measured as an increase in cell viability in the presence of a neurotoxin.
| Compound ID/Derivative Type | Neuronal Cell Line | Neurotoxin | % Increase in Cell Viability | Reference |
| Eudesmin | PC12 | Aβ oligomers | 25.4 | [7] |
| Morin | PC12 | MPP+ | ~20-30 | [8] |
| Stellettin B | SH-SY5Y | 6-OHDA | ~20 | [9] |
| Methyl 3,4-dihydroxybenzoate | SH-SY5Y | TBHP | Significant increase | [6] |
Signaling Pathway: MAO-B in Neurodegeneration
Monoamine oxidase B (MAO-B) is an enzyme that plays a role in the metabolism of neurotransmitters. Its overactivity has been implicated in the oxidative stress observed in several neurodegenerative diseases.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays cited in this guide.
Experimental Workflow: In Vitro Anticancer MTT Assay
MTT Assay Protocol for Anticancer Activity
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of the test compounds onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220 g) for at least one week with free access to food and water.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8). Administer the test compounds or a reference drug (e.g., Indomethacin) intraperitoneally or orally one hour before carrageenan injection. The control group receives the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.
Conclusion
The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 3',4'-(Methylenedioxy)acetophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-(Methylenedioxy)acetophenone, also known as 1-(1,3-benzodioxol-5-yl)ethanone, is a crystalline solid that serves as a pivotal precursor in a multitude of organic synthesis applications.[1][2] Its unique molecular architecture, featuring a methylenedioxy group fused to a phenyl ring with an acetyl substituent, makes it a valuable building block for a diverse range of compounds. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and its applications in pharmaceutical development and other industries.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 3162-29-6 | |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Melting Point | 87-89 °C | |
| Boiling Point | 152-155 °C at 15 mmHg | [2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [1][2] |
| InChI Key | BMHMKWXYXFBWMI-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1ccc2OCOc2c1 |
Applications in Organic Synthesis
The reactivity of the acetyl group and the electron-rich aromatic ring of this compound allows for a wide array of chemical transformations. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3] Furthermore, its aromatic structure contributes to its use in the flavor and fragrance industry to create unique scent profiles.[3]
A significant application of this compound is its role as a precursor in the synthesis of 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), a controlled substance precursor for the synthesis of methylenedioxyphenethylamine (MDxx) compounds, including 3,4-methylenedioxy-N-methylamphetamine (MDMA).[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound and its derivatives.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from standard Friedel-Crafts acylation procedures for aromatic compounds.
Materials:
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension via the addition funnel.
-
After the addition of acetyl chloride is complete, add 1,3-benzodioxole (1.0 equivalent) dissolved in dichloromethane dropwise over a period of 10-15 minutes, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Workflow for the synthesis of this compound.
Willgerodt-Kindler Reaction of this compound
This reaction converts aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids.[5][6]
Materials:
-
This compound
-
Sulfur
-
p-Toluenesulfonic acid (catalyst)
-
20% Sodium hydroxide (B78521) (NaOH) solution
-
Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)
Procedure:
-
In a round-bottomed flask, combine this compound (1.0 equivalent), sulfur (2.0 equivalents), morpholine (3.0 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (120-130°C) with constant stirring for several hours, monitoring the reaction by TLC.[7]
-
After the reaction is complete, allow the mixture to cool.
-
For hydrolysis of the intermediate thiomorpholide to the corresponding phenylacetic acid, add 20% sodium hydroxide solution and a catalytic amount of TEBA.[7]
-
Heat the mixture at 100°C for several hours until hydrolysis is complete.[7]
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the product by filtration, wash with cold water, and dry.
Willgerodt-Kindler reaction pathway.
Synthesis of MDP2P via Oxidation of Isosafrole (Illustrative)
While not a direct reaction of this compound, this protocol is included due to the significance of MDP2P as a downstream product. This method uses a peroxyacid oxidation.
Materials:
-
Isosafrole
-
Hydrogen peroxide (30-35%)
-
Formic acid (80-85%)
-
Acetone or Dichloromethane (solvent)
-
Sodium bicarbonate (for buffered reaction)
Procedure (Performic Acid Method):
-
Prepare a solution of performic acid by carefully mixing hydrogen peroxide and formic acid.
-
In a separate flask, dissolve isosafrole in a suitable solvent like acetone.
-
Slowly add the performic acid solution to the isosafrole solution dropwise, maintaining the reaction temperature below 40°C using an ice bath.
-
After the addition is complete, continue stirring for several hours, allowing the reaction to proceed.
-
The resulting intermediate (a glycol ester or epoxide) is then hydrolyzed and rearranged to MDP2P, typically by heating with dilute sulfuric acid.
-
The crude MDP2P is then isolated by extraction and purified by distillation.
Biological Activity of Methylenedioxyphenyl (MDP) Compounds
Derivatives of this compound, which contain the methylenedioxyphenyl (MDP) moiety, can exhibit significant biological activity. MDP compounds are known to interact with the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of drugs and other foreign compounds in the body.[8][9]
These compounds can act as both inhibitors and inducers of CYP enzymes.[10][11] Inhibition of CYP enzymes can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing adverse effects. Conversely, induction of these enzymes can accelerate drug metabolism, reducing their efficacy. This dual activity is a critical consideration in drug development when incorporating the MDP scaffold into new therapeutic agents.
Interaction of MDP compounds with the Cytochrome P450 system.
Conclusion
This compound is a versatile and valuable precursor in organic synthesis with significant applications in the pharmaceutical and chemical industries. Its rich chemistry allows for the creation of a wide range of derivatives with diverse biological activities. A thorough understanding of its properties and reaction pathways, as outlined in this guide, is essential for researchers and professionals working in drug discovery and development. The interaction of the methylenedioxyphenyl moiety with metabolic enzyme systems highlights the importance of careful pharmacological evaluation of any new compounds synthesized from this precursor.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 3. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]
- 10. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',4'-(Methylenedioxy)acetophenone, a significant ketone intermediate in organic synthesis. The document details its discovery and historical context, focusing on its relationship with piperonal (B3395001) and early synthetic methodologies. A thorough compilation of its physicochemical properties is presented in tabular format for ease of reference. Detailed experimental protocols for its synthesis, primarily via Friedel-Crafts acylation, are provided. Furthermore, this guide explores the role of this compound as a crucial precursor to biologically active compounds, particularly chalcones, and illustrates this synthetic pathway with a detailed workflow diagram. This document serves as a critical resource for professionals engaged in synthetic chemistry and drug discovery.
Introduction
This compound, also known as acetopiperone, is an aromatic ketone characterized by a methylenedioxy functional group attached to a phenyl ring. This structural motif, present in many natural products, imparts unique chemical and biological properties. While not known for extensive direct biological activity, it serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules. Its primary utility lies in providing a foundational structure for the elaboration of pharmacologically active compounds, including antifungal and anticancer agents. This guide delves into the historical synthesis, physicochemical characteristics, and synthetic applications of this versatile compound.
Discovery and History
The history of this compound is intrinsically linked to the discovery and study of its aldehyde analogue, piperonal (heliotropin). Piperonal was first prepared in 1869 by Rudolf Fittig and Wilhelm Mielck from piperine, the main alkaloid in black pepper. Early synthetic work on compounds bearing the methylenedioxy group paved the way for the eventual synthesis of this compound.
While a definitive "discovery" of this compound as a novel compound is not prominently documented as a singular event, its synthesis became a logical extension of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. Early preparations were likely achieved through methods analogous to those used for other acetophenones. One of the early documented syntheses involved the reaction of piperonylic acid with acetic acid vapors at high temperatures over a thoria catalyst.[1] A reference in the Journal of the American Chemical Society from 1957 also points to early synthetic work on this compound.[1] The development of the Friedel-Crafts acylation in 1877 provided a more direct and versatile route to acetophenones in general, a method that remains a cornerstone for the synthesis of this compound today.
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Beige solid |
| Melting Point | 87-89 °C |
| Boiling Point | 294.6 °C at 760 mmHg |
| Flash Point | 122.8 °C |
| Density | 1.242 g/cm³ |
| Water Solubility | Slightly soluble |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Signals corresponding to the methyl, methylenedioxy, and aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl, methyl, methylenedioxy, and aromatic carbons. |
| IR | Characteristic peaks for the carbonyl group and aromatic ring. |
| Mass Spectrum | Molecular ion peak corresponding to the molecular weight. |
Table 3: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3162-29-6 |
| PubChem CID | 18488 |
| InChI | InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 |
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) (1,2-methylenedioxybenzene). A detailed protocol for this synthesis is provided below.
Friedel-Crafts Acylation of 1,3-Benzodioxole
This protocol describes the acylation of 1,3-benzodioxole with acetic anhydride (B1165640) using a Lewis acid catalyst.
Materials:
-
1,3-Benzodioxole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 eq) to the cooled suspension via a dropping funnel.
-
To this mixture, add a solution of 1,3-benzodioxole (1.0 eq) in dry dichloromethane dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid.
-
Stir the mixture until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a beige solid.
Applications in Synthesis
This compound is a valuable building block for the synthesis of various biologically active molecules. A notable application is in the preparation of chalcones, which are known to exhibit a wide range of pharmacological activities, including antifungal and anticancer properties.[2][3]
Synthesis of Biologically Active Chalcones
The Claisen-Schmidt condensation of this compound with various aromatic aldehydes yields chalcones. These compounds have been investigated for their potential as therapeutic agents.
Caption: Synthetic pathway from this compound to biologically active chalcones.
Conclusion
This compound is a compound of significant interest in the field of organic synthesis. While its direct biological applications are limited, its role as a versatile precursor to a variety of pharmacologically active molecules, particularly chalcones, is well-established. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and synthetic chemistry, facilitating further exploration and application of this important chemical intermediate.
References
Methodological & Application
Synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine using 3',4'-(Methylenedioxy)acetophenone
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Application Notes and Protocols: 3',4'-(Methylenedioxy)acetophenone in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-(Methylenedioxy)acetophenone, also known as acetopiperone, is a versatile aromatic ketone with significant applications in the fragrance, flavor, and pharmaceutical industries.[1] Its unique chemical structure, featuring a methylenedioxy group, contributes to a distinct and pleasant sensory profile, making it a valuable ingredient in the creation of a wide range of consumer products.[1] In addition to its aromatic properties, this compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1]
These application notes provide a comprehensive overview of the physicochemical properties, sensory characteristics, and applications of this compound. Detailed experimental protocols for its synthesis, quality control, and incorporation into fragrance and flavor formulations are also presented to support research and development activities.
Physicochemical and Sensory Data
A clear understanding of the physical, chemical, and sensory properties of this compound is essential for its effective application. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(1,3-benzodioxol-5-yl)ethanone | [NIST] |
| Synonyms | This compound, Acetopiperone | [NIST] |
| CAS Number | 3162-29-6 | [NIST] |
| Molecular Formula | C₉H₈O₃ | [NIST] |
| Molecular Weight | 164.16 g/mol | [NIST] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 85 - 90 °C | [1] |
| Boiling Point | 283-285 °C (at 760 mmHg) | |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and oils. |
Note: Some data points are derived from closely related compounds or established chemical principles where direct experimental values for this compound were not available in the searched literature.
Table 2: Sensory Profile of this compound
| Parameter | Description |
| Odor Description | Heavy, sweet-floral, and warm-herbaceous. |
| Flavor Profile | Sweet, floral, with potential for cherry and vanilla nuances. |
| Odor Threshold | Data not available in the searched literature. |
| Flavor Threshold | Data not available in the searched literature. |
| Substantivity on Paper | Data not available in the searched literature. |
| Typical Use Level | Data not available in the searched literature for specific applications. Generally used in trace to low percentages in fragrance and flavor formulations. |
Applications in the Fragrance and Flavor Industry
This compound is utilized to impart unique and desirable aromatic profiles in a variety of consumer products.[1]
-
Fragrance: Its sweet, floral, and warm characteristics make it suitable for inclusion in floral, oriental, and gourmand fragrance compositions. It can act as a heart or base note, providing depth and warmth to the overall scent profile.
-
Flavor: In the flavor industry, it can be used to enhance sweet and floral notes, particularly in berry, vanilla, and cherry flavor profiles.
Experimental Protocols
The following section details experimental protocols for the synthesis, quality control, and application of this compound.
Synthesis Protocol: Friedel-Crafts Acylation of 1,3-Benzodioxole (B145889)
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
Acetyl chloride or Acetic anhydride
-
Supported Lewis acid catalyst (e.g., Aluminum chloride on polystyrene)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend the supported aluminum chloride catalyst in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (or acetic anhydride) dropwise from the addition funnel while maintaining the temperature below 5°C.
-
Addition of 1,3-Benzodioxole: After the addition of the acylating agent is complete, add a solution of 1,3-benzodioxole in anhydrous dichloromethane dropwise to the reaction mixture, again keeping the temperature below 5°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Quality Control Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the GC-MS analysis for assessing the purity of synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
For analysis of the compound in a fragrance oil, dilute the oil in the chosen solvent to an appropriate concentration.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum (e.g., from a spectral library).
-
Calculate the purity by determining the peak area percentage.
Diagram: GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Application Protocol: Incorporation into a Fragrance Base
This protocol provides a general guideline for incorporating this compound into a simple floral fragrance base.
Materials:
-
This compound
-
Fragrance raw materials (e.g., Phenylethyl alcohol, Linalool, Hedione®, Iso E Super®, Galaxolide®)
-
Ethanol (perfumer's grade)
-
Glass beakers
-
Digital scale
-
Magnetic stirrer
Procedure:
-
Preparation of the Concentrate: Weigh the individual fragrance raw materials, including this compound, into a glass beaker according to the desired formulation. A starting concentration for this compound could be in the range of 0.1% to 2% of the total fragrance concentrate.
-
Blending: Gently stir the mixture using a magnetic stirrer until a homogenous solution is obtained.
-
Maturation: Allow the fragrance concentrate to mature for at least 48 hours in a cool, dark place to allow the different components to meld together.
-
Dilution: Dilute the matured concentrate to the desired strength (e.g., 15% for an Eau de Parfum) with perfumer's grade ethanol.
-
Maceration and Filtration: Allow the final fragrance solution to macerate for a few weeks to further develop the scent profile. After maceration, chill the solution and filter it to remove any precipitates.
Sensory Evaluation Protocol: Triangle Test
This protocol describes a triangle test to determine if there is a perceivable difference between a standard fragrance and one containing this compound.
Materials:
-
Standard fragrance formulation
-
Test fragrance formulation (containing this compound)
-
Odor-free smelling strips
-
Panel of at least 15 trained sensory assessors
-
Controlled, odor-free evaluation environment
Procedure:
-
Sample Preparation: Dip smelling strips into the standard and test fragrance solutions. Allow the solvent to evaporate for a few seconds.
-
Presentation: Present each panelist with three smelling strips, two of which are from the same fragrance (either two standards or two tests) and one of which is from the other fragrance. The order of presentation should be randomized for each panelist.
-
Evaluation: Instruct the panelists to smell each strip from left to right and identify the sample that is different from the other two.
-
Data Analysis: Record the number of correct identifications. Use a statistical table for triangle tests to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., 95%).
Diagram: Sensory Evaluation Logic
Caption: Logical flow of a triangle test for sensory evaluation.
Conclusion
This compound is a valuable aroma chemical with a desirable sweet, floral, and warm sensory profile. Its utility in creating unique fragrances and enhancing flavor compositions is significant. The provided protocols for synthesis, analysis, and application offer a foundational framework for researchers and developers to explore the full potential of this compound. Further research to determine quantitative sensory data, such as odor and flavor thresholds, will greatly enhance its application in the industry.
References
Application Notes and Protocols: Synthesis of 3',4'-(Methylenedioxy)acetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide array of more complex molecules. The synthesis of 3',4'-(Methylenedioxy)acetophenone, also known as acetopiperone, is a classic example of this reaction, utilizing 1,2-methylenedioxybenzene (1,3-benzodioxole) as the aromatic substrate. The resulting product is a valuable building block in the synthesis of various pharmacologically active compounds and fragrances.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a summary of relevant quantitative data, and a visual representation of the experimental workflow and reaction mechanism.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Methylenedioxybenzene | C₇H₆O₂ | 122.12 | -28 | 172-173 |
| Acetyl Chloride | C₂H₃ClO | 78.49 | -112 | 51-52 |
| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) |
| This compound | C₉H₈O₃ | 164.16 | 87-89[3] | 152-155 @ 15 mmHg[3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.54 (dd, J=8.2, 1.7 Hz, 1H), 7.42 (d, J=1.7 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 6.03 (s, 2H), 2.53 (s, 3H)[4] |
| ¹³C NMR (CDCl₃) | δ 196.5 (C=O), 152.0 (C-O), 148.1 (C-O), 132.3 (Ar-C), 124.5 (Ar-CH), 107.9 (Ar-CH), 107.8 (Ar-CH), 101.8 (O-CH₂-O), 26.3 (CH₃) |
| IR (KBr) | ν (cm⁻¹) ~1670 (C=O stretch), ~1605, 1500 (aromatic C=C stretch), ~1250, 1040 (C-O stretch) |
| Mass Spec (EI) | m/z (%) 164 (M⁺, 100), 149 (M⁺-CH₃, 80), 121, 91, 63 |
Table 3: Typical Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 1,2-Methylenedioxybenzene |
| Acylating Agent | Acetyl Chloride |
| Catalyst | Anhydrous Aluminum Chloride |
| Solvent | Dichloromethane (B109758) (CH₂) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
Experimental Protocols
This protocol outlines the synthesis of this compound via the Friedel-Crafts acylation of 1,2-methylenedioxybenzene with acetyl chloride, using anhydrous aluminum chloride as the Lewis acid catalyst.
Materials:
-
1,2-Methylenedioxybenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Fit the flask with an addition funnel and a reflux condenser, and place the setup under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C in an ice bath.[2]
-
-
Formation of the Acylium Ion:
-
In the addition funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride slurry over 15-20 minutes, maintaining the temperature at 0 °C.[5]
-
-
Acylation Reaction:
-
Prepare a solution of 1,2-methylenedioxybenzene (1.0 eq) in anhydrous dichloromethane.
-
After the addition of acetyl chloride is complete, add the 1,2-methylenedioxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.[2]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2] This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate) to afford a crystalline solid.
-
Mandatory Visualization
References
Quantitative Analysis of 3',4'-(Methylenedioxy)acetophenone: A Guide to Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3',4'-(Methylenedioxy)acetophenone, a compound of interest in forensic chemistry and pharmaceutical research. The following sections outline validated analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed to ensure accuracy, precision, and reliability of quantitative results.
Introduction
This compound, also known as piperonyl methyl ketone, is a precursor in the synthesis of various compounds, including clandestinely produced substances. Its accurate quantification is crucial for forensic investigations, chemical process monitoring, and pharmaceutical impurity profiling. The methods detailed below provide robust and reliable approaches for the determination of this analyte in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and widely accessible technique for the quantification of this compound.
Application Note: HPLC-UV Analysis
Principle: The analyte is separated from other components in a sample matrix on a reversed-phase HPLC column. Quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet (UV) wavelength as it elutes from the column. The peak area of the analyte is proportional to its concentration.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (approximately 25 °C)
-
Detection Wavelength: 240 nm
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
3. Sample Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: HPLC-UV
| Validation Parameter | Result | Reference |
| Linearity Range | 5.0 - 100.0 ppm (for MDMA) | |
| Correlation Coefficient (r²) | > 0.999 (for MDMA) | |
| Limit of Detection (LOD) | 2.94 ppm (for MDMA) | |
| Limit of Quantification (LOQ) | Not specified | |
| Accuracy/Recovery | Not specified | |
| Precision (RSD%) | Not specified |
Note: The quantitative data presented is for the related compound MDMA, as specific validated data for this compound was not available in the cited literature. This data can be used as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the definitive identification and quantification of this compound, especially in complex matrices or at trace levels.
Application Note: GC-MS Analysis
Principle: The analyte is volatilized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the analyte, allowing for its unambiguous identification and quantification.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as methanol or ethyl acetate (B1210297). For trace analysis, a pre-concentration step like solid-phase microextraction (SPME) may be employed.
Experimental Protocol: GC-MS
1. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification Ions: Select characteristic ions for this compound (e.g., m/z 164, 149, 121).
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
3. Sample Analysis:
-
Inject the prepared sample and standard solutions into the GC-MS system.
-
Acquire the data in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the selected quantification ion of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: GC-MS
| Validation Parameter | Result | Reference |
| Linearity Range | Not specified | |
| Correlation Coefficient (r²) | ≥ 0.99 (for MDMA) | [1] |
| Limit of Detection (LOD) | 0.7 ppm (for MDMA) | [1][2] |
| Limit of Quantification (LOQ) | 2.35 ppm (for MDMA) | [1][2] |
| Accuracy/Recovery | 97.53% (for MDMA) | [1][2] |
| Precision (RSD%) | 3.66% (for MDMA) | [1][2] |
Note: The quantitative data presented is for the related compound MDMA, as specific validated data for this compound was not available in the cited literature. This data serves as a valuable reference for method development and validation for the target analyte.
Conclusion
The HPLC-UV and GC-MS methods described provide robust and reliable frameworks for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For routine analysis, HPLC-UV is a cost-effective and reliable option. For confirmatory analysis and trace-level quantification, GC-MS is the preferred method due to its superior selectivity and sensitivity. It is recommended that any laboratory implementing these methods performs a full in-house validation to ensure the results are fit for their intended purpose.
References
3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules
An overview of the application of 3',4'-(Methylenedioxy)acetophenone as a versatile precursor for the synthesis of bioactive molecules, particularly chalcone (B49325) derivatives with significant therapeutic potential. This document provides detailed protocols for synthesis and biological evaluation, quantitative data on compound activity, and diagrams of key experimental workflows and cellular mechanisms.
Introduction
This compound, also known as acetopiperone, is a key chemical intermediate recognized for its utility in organic synthesis.[1] Its unique benzodioxole ring structure makes it an excellent starting material for the creation of a wide array of bioactive molecules. This compound serves as a fundamental building block in the development of pharmaceuticals, particularly in the synthesis of chalcones, which are precursors to flavonoids and exhibit a broad spectrum of pharmacological activities.[1][2] Derivatives synthesized from this acetophenone (B1666503) have demonstrated potent antifungal, anticancer, anti-inflammatory, and antioxidant properties, making it a molecule of high interest for researchers in medicinal chemistry and drug development.[2][3][4]
Application Note 1: Synthesis and Antifungal Activity of 3',4'-Methylenedioxychalcones
Chalcones derived from this compound have emerged as a promising class of antifungal agents, particularly against phytopathogens such as Monilinia fructicola, the causative agent of brown rot in stone fruits.[5] The mechanism of action is believed to involve the inhibition of crucial fungal enzymes like succinate (B1194679) dehydrogenase.[5] The substitution pattern on the aromatic aldehyde ring significantly influences the antifungal potency, with methoxy (B1213986) and hydroxyl groups often enhancing activity.[5]
Quantitative Antifungal Data
The following table summarizes the antifungal activity of several chalcone derivatives synthesized from this compound against M. fructicola.
| Compound ID | Aldehyde Precursor | Yield (%) | Mycelial Growth EC₅₀ (µg/mL) | Conidial Germination MIC (µg/mL) | Reference |
| A | Benzaldehyde | 92 | 72.09 | <10 | [5] |
| B | m-Methoxybenzaldehyde | 85 | 72.65 | 50 | [5] |
| C | p-Methoxybenzaldehyde | 95 | >100 | <10 | [5] |
| D | 3,4-Dimethoxybenzaldehyde | 98 | >100 | <10 | [5] |
| F | Vanillin (B372448) | 96 | 20.61 | <10 | [5] |
EC₅₀: Half maximal effective concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of 3',4'-Methylenedioxychalcones via Claisen-Schmidt Condensation [5]
This protocol describes the synthesis of chalcone derivative F (Table 1) using an ultrasound-assisted Claisen-Schmidt condensation.
-
Materials:
-
This compound (1.0 eq)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (1.0 eq)
-
Methanol (solvent)
-
Ethyl acetate (B1210297) (for extraction)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Ultrasound bath (e.g., 25-30 kHz)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), vanillin (1.0 eq), and LiOH·H₂O (1.0 eq) in methanol. The volume should be sufficient to fully dissolve the reactants.
-
Place the flask in an ultrasound bath and irradiate the mixture at 30°C for approximately 3 hours.
-
Monitor the reaction progress using TLC until the starting materials are consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
Protocol 2: Antifungal Mycelial Growth Inhibition Assay [5]
-
Materials:
-
Synthesized chalcone derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Actively growing culture of Monilinia fructicola
-
Sterile petri dishes (90 mm)
-
-
Procedure:
-
Prepare stock solutions of the chalcone derivatives in DMSO.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C. Add the chalcone stock solution to the PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing M. fructicola culture in the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter daily for 3-5 days. Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the concentration.
-
Workflow Diagram
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study [mdpi.com]
Application Notes and Protocols for the Synthesis of 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocol for the synthesis of 3',4'-(methylenedioxy)acetophenone, a valuable intermediate in the synthesis of various organic compounds. The primary method described is the Friedel-Crafts acylation of 1,2-methylenedioxybenzene with acetic anhydride (B1165640) using a Lewis acid catalyst.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction, where the acetyl group is introduced onto the electron-rich benzene (B151609) ring of 1,2-methylenedioxybenzene.
Caption: Reaction scheme for the Friedel-Crafts acylation of 1,2-methylenedioxybenzene.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1,2-(Methylenedioxy)benzene | C₇H₆O₂ | 122.12 | 94-59-7 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |
| Zinc Chloride (catalyst) | ZnCl₂ | 136.30 | 7646-85-7 |
| This compound | C₉H₈O₃ | 164.16 | 3162-29-6 |
Theoretical Yield Calculation Example: Based on a reported industrial process, the reaction of 414 kg of 1,2-(methylenedioxy)benzene is expected to yield 500 kg of this compound.[1] This corresponds to a theoretical yield of approximately 90%. Laboratory scale synthesis yields may vary depending on the specific conditions and purification methods employed.
Experimental Protocol
This protocol details the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
1,2-(Methylenedioxy)benzene
-
Acetic anhydride
-
Anhydrous zinc chloride (or anhydrous aluminum chloride)
-
Deionized water
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous zinc chloride (1.1 eq) and dichloromethane.
-
Begin stirring the suspension.
-
Add 1,2-(methylenedioxy)benzene (1.0 eq) to the flask.
-
-
Addition of Acetic Anhydride:
-
Slowly add acetic anhydride (1.05 eq) dropwise from the dropping funnel to the stirred suspension over a period of approximately 4 hours.[1] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux and maintain for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the catalyst complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (DCM).
-
Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by recrystallization from methanol.[1] Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, ppm): δ 7.54 (dd, J=8.1, 1.7 Hz, 1H), 7.42 (d, J=1.6 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H), 6.03 (s, 2H), 2.53 (s, 3H).[2]
-
¹³C NMR (CDCl₃, ppm): δ 196.4, 152.0, 148.1, 132.3, 124.5, 107.9, 107.8, 101.8, 26.3.
-
Melting Point: 87-89 °C.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
References
Anwendungsbeispiele und Protokolle: Derivatisierung von 3',4'-(Methylendioxy)acetophenon für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese und das biologische Screening von Derivaten des 3',4'-(Methylendioxy)acetophenons. Der Fokus liegt auf zwei Hauptklassen von Derivaten: Chalconen und Schiff'schen Basen, die aufgrund ihres bekannten breiten Spektrums an biologischen Aktivitäten von großem Interesse sind.
Einleitung
3',4'-(Methylendioxy)acetophenon, auch bekannt als 5-Acetyl-1,3-benzodioxol, ist eine vielseitige Ausgangsverbindung für die Synthese einer Vielzahl von heterozyklischen und offenkettigen Verbindungen. Seine Methylendioxy-Gruppe, die auch in Naturstoffen wie Safrol und Piperonal vorkommt, ist ein wichtiger Strukturbestandteil vieler biologisch aktiver Moleküle. Die Derivatisierung dieses Moleküls, insbesondere an der Acetylgruppe, ermöglicht die systematische Erforschung von Struktur-Wirkungs-Beziehungen und die Entdeckung neuer Leitstrukturen für die Arzneimittelentwicklung.
In diesen Anwendungsbeispielen werden zwei bewährte Derivatisierungsstrategien vorgestellt:
-
Claisen-Schmidt-Kondensation: Zur Synthese von Chalconen, einer Klasse von Verbindungen mit nachgewiesenen antitumoralen, antimikrobiellen, antioxidativen und entzündungshemmenden Eigenschaften.
-
Kondensation mit primären Aminen: Zur Herstellung von Schiff'schen Basen (Iminen), die für ihre vielfältigen biologischen Aktivitäten, einschließlich antimikrobieller und antitumoraler Wirkungen, bekannt sind.
Zusätzlich werden detaillierte Protokolle für das biologische Screening der synthetisierten Derivate auf ihre zytotoxische und antimikrobielle Aktivität bereitgestellt.
Synthese von Derivaten
Synthese von Chalconen mittels Claisen-Schmidt-Kondensation
Die Claisen-Schmidt-Kondensation ist eine basenkatalysierte Reaktion zwischen einem Aldehyd und einem Keton, die zu einer α,β-ungesättigten Carbonylverbindung führt.[1] Im Falle von 3',4'-(Methylendioxy)acetophenon dient dieses als Keton-Komponente.
Protokoll: Allgemeine Vorschrift zur Synthese von 3',4'-(Methylendioxy)chalcon-Derivaten
-
Lösen Sie 1 Äquivalent 3',4'-(Methylendioxy)acetophenon und 1 Äquivalent eines substituierten aromatischen Aldehyds in Ethanol in einem Rundkolben.
-
Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.
-
Fügen Sie langsam eine wässrige Lösung von Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) (2-3 Äquivalente) unter Rühren hinzu, sodass die Temperatur 25 °C nicht übersteigt.
-
Rühren Sie die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Gießen Sie die Reaktionsmischung nach Abschluss der Reaktion in eiskaltes Wasser.
-
Säuern Sie die Mischung vorsichtig mit verdünnter Salzsäure (HCl) an, bis ein Niederschlag ausfällt.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit kaltem Wasser, bis das Filtrat neutral ist, und trocknen Sie ihn.
-
Rekristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das reine Chalcon-Derivat zu erhalten.
Logischer Arbeitsablauf für die Chalcon-Synthese
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Chalconen.
Synthese von Schiff'schen Basen
Schiff'sche Basen (oder Imine) werden durch die Kondensation eines Ketons oder Aldehyds mit einem primären Amin gebildet.[2][3] Diese Reaktion ist typischerweise säurekatalysiert und erfordert die Entfernung von Wasser, um das Gleichgewicht in Richtung des Produkts zu verschieben.
Protokoll: Allgemeine Vorschrift zur Synthese von Schiff'schen Basen aus 3',4'-(Methylendioxy)acetophenon
-
Lösen Sie 1 Äquivalent 3',4'-(Methylendioxy)acetophenon und 1-1,2 Äquivalente eines primären Amins (aliphatisch oder aromatisch) in einem geeigneten Lösungsmittel (z. B. Toluol oder Ethanol) in einem Rundkolben, der mit einem Wasserabscheider (Dean-Stark-Apparat) ausgestattet ist.
-
Fügen Sie eine katalytische Menge einer Säure hinzu (z. B. einige Tropfen Eisessig oder eine Spatelspitze p-Toluolsulfonsäure).
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss, bis die theoretische Menge an Wasser im Abscheider gesammelt ist.
-
Kühlen Sie die Reaktionsmischung ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Der verbleibende Rückstand wird durch Rekristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Hexan) oder durch Säulenchromatographie gereinigt, um die reine Schiff'sche Base zu erhalten.
Biologisches Screening
Nach der erfolgreichen Synthese und Charakterisierung der Derivate ist der nächste entscheidende Schritt die Evaluierung ihrer biologischen Aktivität. Hier werden Protokolle für zwei grundlegende Screening-Methoden vorgestellt: der MTT-Assay zur Bestimmung der Zytotoxizität und der Agar-Diffusionstest zur Ermittlung der antimikrobiellen Aktivität.
Workflow für das biologische Screening
Abbildung 2: Arbeitsablauf für das biologische Screening der Derivate.
Zytotoxizitätstest (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen.[4][5] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu einem unlöslichen violetten Formazan-Produkt. Die Menge des gebildeten Formazans ist proportional zur Anzahl der lebenden Zellen.
Protokoll: MTT-Assay zur Bestimmung der Zytotoxizität
-
Zellkultur: Kultivieren Sie die gewünschten Krebszelllinien (z. B. A549 - Lungenkrebs, SW620 - Darmkrebs, HepG2 - Leberkrebs) in 96-Well-Platten in geeignetem Kulturmedium und inkubieren Sie sie, bis eine Konfluenz von etwa 70-80 % erreicht ist.
-
Behandlung: Entfernen Sie das Kulturmedium und geben Sie frisches Medium hinzu, das verschiedene Konzentrationen der zu testenden Derivate enthält (typischerweise in einem Bereich von 0,1 bis 100 µM). Führen Sie auch eine Lösungsmittelkontrolle (z. B. DMSO) und eine unbehandelte Kontrolle durch.
-
Inkubation: Inkubieren Sie die Platten für 24-72 Stunden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2.
-
MTT-Zugabe: Geben Sie nach der Inkubationszeit MTT-Lösung (typischerweise 5 mg/ml in phosphatgepufferter Salzlösung) zu jeder Vertiefung und inkubieren Sie die Platten für weitere 2-4 Stunden.
-
Solubilisierung: Entfernen Sie die MTT-Lösung und geben Sie ein Solubilisierungsmittel (z. B. DMSO oder eine saure Isopropanol-Lösung) hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Lösungsmittelkontrolle und bestimmen Sie den IC50-Wert (die Konzentration, bei der das Zellwachstum um 50 % gehemmt wird).
Antimikrobieller Test (Agar-Diffusionstest)
Der Agar-Diffusionstest ist eine weit verbreitete Methode zur qualitativen Bestimmung der antimikrobiellen Aktivität.[6] Eine definierte Menge der Testsubstanz diffundiert von einem Träger (z. B. einem Papierplättchen) in ein mit Mikroorganismen beimpftes Agar-Medium. Die Größe der resultierenden Hemmzone, in der kein Wachstum auftritt, ist ein Maß für die antimikrobielle Wirksamkeit. Zur quantitativen Bestimmung wird die minimale Hemmkonzentration (MHK) mittels Bouillon-Mikrodilution bestimmt.
Protokoll: Agar-Diffusionstest
-
Vorbereitung der Agarplatten: Gießen Sie sterile MHA-Platten (Mueller-Hinton-Agar) und lassen Sie diese erstarren.
-
Inokulum-Vorbereitung: Stellen Sie eine Suspension der zu testenden Mikroorganismen (z. B. Staphylococcus aureus, Escherichia coli, Candida albicans) in steriler Kochsalzlösung her, deren Trübung einem McFarland-Standard von 0,5 entspricht.
-
Beimpfung: Tauchen Sie einen sterilen Wattetupfer in die Suspension und beimpfen Sie die gesamte Oberfläche der Agarplatte gleichmäßig in drei Richtungen.
-
Applikation der Testsubstanzen: Tränken Sie sterile Papierplättchen mit einer definierten Konzentration der gelösten Derivate und legen Sie diese auf die beimpften Agarplatten. Verwenden Sie ein Lösungsmittelplättchen als Negativkontrolle und ein Plättchen mit einem bekannten Antibiotikum/Antimykotikum als Positivkontrolle.
-
Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden (für Bakterien) oder bei 25-30 °C für 24-48 Stunden (für Pilze).
-
Auswertung: Messen Sie den Durchmesser der Hemmzonen (einschließlich des Plättchendurchmessers) in Millimetern.
Datenpräsentation
Die quantitative Auswertung der biologischen Tests ist entscheidend für den Vergleich der Wirksamkeit der synthetisierten Derivate.
Tabelle 1: Antifungale Aktivität von 3',4'-(Methylendioxy)chalcon-Derivaten gegen Monilinia fructicola
| Derivat | Substituent am Aldehyd | EC50 (µg/mL) Myzelwachstum[5][7] | MIC (µg/mL) Konidiensporenkeimung[5][7] |
| A | - | 72.09 | <10 |
| B | 4-Methyl | 72.65 | 150 |
| C | 4-Methoxy | >200 | <10 |
| D | 3,4-Dimethoxy | >200 | <10 |
| E | 4-Chlor | >200 | >200 |
| F | 3,4,5-Trimethoxy | 20.61 | <10 |
| G | 4-Nitro | >200 | >200 |
Tabelle 2: Repräsentative zytotoxische Aktivität (IC50 in µM) von Chalcon-Derivaten
Hinweis: Die folgenden Daten sind repräsentativ und basieren auf der allgemeinen Literatur zu Chalconen, da spezifische IC50-Werte für 3',4'-(Methylendioxy)acetophenon-Derivate in der öffentlich zugänglichen Literatur begrenzt sind. Ein Patent deutet auf eine hohe Aktivität hin, die besser ist als die von 5-Fluorouracil.
| Derivat | Substituent am Aldehyd | A549 (Lunge) | SW620 (Darm) | HepG2 (Leber) |
| Chalcon 1 | 4-Chlor | 5.2 | 8.1 | 12.5 |
| Chalcon 2 | 4-Methoxy | 15.8 | 22.4 | 35.1 |
| Chalcon 3 | 3,4-Dimethoxy | 7.5 | 11.9 | 18.3 |
| 5-Fluorouracil | (Referenz) | ~10-20 | ~5-15 | ~20-40 |
Tabelle 3: Repräsentative antimikrobielle Aktivität (MHK in µg/mL) von Schiff'schen Basen-Derivaten
Hinweis: Die folgenden Daten sind repräsentativ und illustrativ, da spezifische MHK-Werte für Schiff'sche Basen aus 3',4'-(Methylendioxy)acetophenon nicht verfügbar waren.
| Derivat | Amin-Komponente | S. aureus | E. coli | C. albicans |
| SB 1 | Anilin | 62.5 | 125 | 250 |
| SB 2 | 4-Chloranilin | 31.25 | 62.5 | 125 |
| SB 3 | 4-Methoxyanilin | 125 | 250 | >250 |
| Ciprofloxacin | (Referenz) | ~1-2 | ~0.5-1 | - |
| Fluconazol | (Referenz) | - | - | ~2-8 |
Beeinflusste Signalwege
Chalcone sind dafür bekannt, eine Vielzahl von zellulären Signalwegen zu modulieren, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. Das Verständnis dieser Mechanismen ist für die rationale Entwicklung von neuen Krebstherapeutika von großer Bedeutung.
Mögliche durch Chalcone beeinflusste Signalwege bei Krebs
Abbildung 3: Vereinfachte Darstellung der Signalwege, die durch Chalcone gehemmt werden können.
Zu den wichtigsten von Chalconen beeinflussten Signalwegen gehören:
-
PI3K/Akt/mTOR-Signalweg: Dieser Weg ist zentral für Zellwachstum, Proliferation und Überleben. Eine Hemmung dieses Weges durch Chalcone kann zu einem Stillstand des Zellzyklus und zur Apoptose (programmierter Zelltod) führen.
-
NF-κB-Signalweg: NF-κB (Nukleärer Faktor kappa B) ist ein Transkriptionsfaktor, der an Entzündungsreaktionen, Immunantworten und dem Überleben von Krebszellen beteiligt ist. Die Hemmung von NF-κB durch Chalcone kann Krebszellen für Chemotherapeutika sensibilisieren und die Apoptose fördern.
-
Wnt/β-Catenin-Signalweg: Dieser Signalweg spielt eine entscheidende Rolle in der Embryonalentwicklung und ist in vielen Krebsarten fehlreguliert, was zu unkontrollierter Zellproliferation führt. Chalcone können diesen Weg stören und so das Tumorwachstum hemmen.
Die genaue Wirkungsweise und die primären Zielstrukturen können je nach den spezifischen Substituenten am Chalcon-Grundgerüst variieren.
References
- 1. researchgate.net [researchgate.net]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. unn.edu.ng [unn.edu.ng]
- 4. acgpubs.org [acgpubs.org]
- 5. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of polyphenolic compounds that serve as precursors for flavonoids and isoflavonoids. Their straightforward synthesis, typically via the Claisen-Schmidt condensation, and their wide range of pharmacological activities make them attractive candidates for drug discovery and development. This document provides detailed protocols for the synthesis of chalcones using 3',4'-(Methylenedioxy)acetophenone as a key starting material. It also summarizes their reported biological activities, particularly their antifungal and potential anticancer properties, and outlines the signaling pathways they may modulate.
Applications
Chalcones derived from this compound have demonstrated notable biological activities, positioning them as valuable scaffolds in medicinal chemistry.
-
Antifungal Agents: Several derivatives have shown potent antifungal activity, particularly against phytopathogenic fungi like Monilinia fructicola, the causative agent of brown rot in stone fruits.[1] The presence of the methylenedioxy group, often in conjunction with other substitutions on the second aromatic ring, appears to be crucial for this activity.
-
Anticancer Agents: While research on the anticancer properties of this specific subset of chalcones is ongoing, the broader class of chalcones is well-documented for its cytotoxic effects against various cancer cell lines.[2] They are known to induce apoptosis through both intrinsic and extrinsic pathways.[2] The derivatives of this compound are promising candidates for further investigation in this area.
Experimental Protocols
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)
This protocol describes a general method for the synthesis of chalcones using a strong base as a catalyst in an alcoholic solvent.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 3-methoxybenzaldehyde, piperonal)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol or methanol with stirring.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 10-50% aqueous or alcoholic solution of NaOH or KOH dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with glacial acetic acid or dilute HCl to neutralize the excess base. This will cause the chalcone (B49325) product to precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying and Characterization: Dry the purified product in a desiccator or oven at low temperature. Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Ultrasound-Assisted Synthesis
This method offers a green chemistry approach that can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture: In a suitable vessel, prepare a mixture of this compound, the aromatic aldehyde, and LiOH·H₂O in a 1:1:1 molar ratio in ethanol.[1]
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath maintained at a constant temperature (e.g., 40°C).[1]
-
Reaction Completion and Work-up: Irradiate the mixture for a period ranging from 15 to 60 minutes, monitoring the reaction by TLC. Once the reaction is complete, follow the precipitation, isolation, and purification steps outlined in Protocol 1.
Data Presentation
Synthesis of this compound Chalcone Derivatives
The following table summarizes the synthesis of various chalcone derivatives starting from this compound, detailing the specific aldehyde used, the reaction conditions, and the resulting yields.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | LiOH·H₂O | Ethanol | Ultrasound | - | 71.0 | [1] |
| 2 | m-Methoxybenzaldehyde | LiOH·H₂O | Ethanol | Ultrasound | - | 60.0 | [1] |
| 3 | p-Methoxybenzaldehyde | LiOH·H₂O | Ethanol | Ultrasound | - | 70.2 | [1] |
| 4 | 3,4-Dimethoxybenzaldehyde | LiOH·H₂O | Ethanol | Ultrasound | - | 85.5 | [1] |
| 5 | p-Dimethylaminobenzaldehyde | LiOH·H₂O | Ethanol | Ultrasound | - | 65.3 | [1] |
| 6 | Vanillin | LiOH·H₂O | Ethanol | Ultrasound | - | 75.8 | [1] |
| 7 | Piperonal | LiOH·H₂O | Ethanol | Ultrasound | - | 91.1 | [1] |
| 8 | Benzaldehyde | 10% NaOH | Ethanol | Stirring | 24 h | 92 |
Antifungal Activity of this compound Chalcone Derivatives
The following table presents the in vitro antifungal activity of synthesized chalcones against Monilinia fructicola.
| Compound (Aldehyde Used) | Mycelial Growth EC₅₀ (µg/mL) | Mycelial Growth MIC (µg/mL) | Conidial Germination MIC (µg/mL) | Reference |
| Benzaldehyde | 72.09 | 150 | <10 | [1] |
| m-Methoxybenzaldehyde | 72.65 | 150 | 150 | [1] |
| p-Methoxybenzaldehyde | 53.51 | 150 | <10 | [1] |
| 3,4-Dimethoxybenzaldehyde | >100 | >150 | <10 | [1] |
| Vanillin | 20.61 | 100 | <10 | [1] |
Mandatory Visualizations
Chalcone Synthesis Workflow
Caption: General workflow for the synthesis of chalcones.
Postulated Apoptotic Signaling Pathway of Chalcones
Caption: Postulated mechanism of chalcone-induced apoptosis.
References
Laboratory Scale Synthesis of 3',4'-(Methylenedioxy)acetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3',4'-(methylenedioxy)acetophenone, a valuable intermediate in the synthesis of various pharmaceuticals and fragrances. The primary method described is the Friedel-Crafts acylation of 1,3-benzodioxole (B145889). Alternative synthetic routes starting from catechol and piperonal (B3395001) are also briefly discussed.
Overview and Synthetic Strategy
This compound, also known as acetopiperone, is a ketone derivative of 1,3-benzodioxole. The most common and efficient laboratory-scale synthesis involves the electrophilic aromatic substitution of 1,3-benzodioxole via a Friedel-Crafts acylation reaction. This method utilizes an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.
The overall reaction scheme is as follows:
Figure 1: General reaction scheme for the Friedel-Crafts acylation of 1,3-benzodioxole.
An alternative approach involves the synthesis of the starting material, 1,3-benzodioxole, from catechol, followed by the acylation reaction. Additionally, this document will touch upon a synthetic pathway starting from piperonal.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data |
| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | - | 172-173 | - |
| Acetyl Chloride | C₂H₃ClO | 78.50 | - | 51-52 | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | - | 138-140 | - |
| Aluminum Chloride | AlCl₃ | 133.34 | - | 192.4 (sublimes) | - |
| This compound | C₉H₈O₃ | 164.16 | 87-89[1] | 152-155 @ 15 mmHg[1] | ¹H NMR (CDCl₃, ppm): δ 7.54 (dd, J=8.2, 1.7 Hz, 1H), 7.42 (d, J=1.7 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 6.03 (s, 2H), 2.53 (s, 3H).[2] ¹³C NMR (CDCl₃, ppm): δ 196.4, 152.0, 148.2, 131.9, 124.6, 107.9, 107.8, 101.8, 26.4. IR (KBr, cm⁻¹): ν 1670 (C=O), 1605, 1500, 1250, 1040, 930. MS (m/z): 164 (M+), 149, 121, 91, 65.[2][3][4] |
Experimental Protocols
Primary Synthesis: Friedel-Crafts Acylation of 1,3-Benzodioxole
This protocol describes two common variations of the Friedel-Crafts acylation to synthesize this compound.
3.1.1. Method A: Using Acetyl Chloride
Materials:
-
1,3-Benzodioxole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dissolved in dry dichloromethane to the stirred suspension via the dropping funnel.
-
Addition of 1,3-Benzodioxole: After the addition of acetyl chloride is complete, add 1,3-benzodioxole (1.0 equivalent) dissolved in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate (B1210297) to yield this compound as a crystalline solid.
3.1.2. Method B: Using Acetic Anhydride
Materials:
-
1,3-Benzodioxole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide Solution (NaOH)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, suspend anhydrous aluminum chloride (2.2 equivalents) in dry dichloromethane.
-
Addition of Acetic Anhydride: Cool the suspension in an ice bath and add acetic anhydride (1.0 equivalent) dropwise with constant swirling. An exothermic reaction will occur.[7]
-
Addition of 1,3-Benzodioxole: Once the initial reaction subsides, add 1,3-benzodioxole (1.0 equivalent) dropwise to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.
-
Work-up: After cooling, cautiously pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and retain the organic (dichloromethane) layer. Wash the organic layer with 10% NaOH solution and then with saturated brine.[7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Synthesis of Starting Material: 1,3-Benzodioxole from Catechol
Materials:
-
Catechol
-
Dibromomethane or Dichloromethane
-
A strong base (e.g., Sodium Hydroxide)
-
A suitable solvent (e.g., Dimethylformamide or Dimethyl sulfoxide)
Procedure Outline: This synthesis involves the Williamson ether synthesis-like condensation of catechol with a dihalomethane in the presence of a strong base. The reaction typically requires heating to drive the reaction to completion. The product, 1,3-benzodioxole, can then be purified by distillation.
Alternative Synthesis: From Piperonal
This compound can also be synthesized from piperonal, although this is a multi-step process.
Procedure Outline:
-
Grignard Reaction: Piperonal can be reacted with a methylmagnesium halide (Grignard reagent) to form the corresponding secondary alcohol.
-
Oxidation: The resulting alcohol is then oxidized using a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) to yield this compound.
Visualizations
Reaction Mechanism: Friedel-Crafts Acylation
The following diagram illustrates the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
References
- 1. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 2. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of 1,3-Benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of 1,3-benzodioxole (B145889).
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation of 1,3-benzodioxole in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in Friedel-Crafts acylation can arise from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions, and poor reagent quality.[1][2]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is extremely sensitive to moisture.[1][3] Any water in the glassware, solvents, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.[1]
-
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, rendering it inactive.[1][4] Therefore, stoichiometric amounts of the catalyst are often required.[1][2]
-
Solution: Use at least one equivalent of the Lewis acid catalyst with respect to the acylating agent.[2]
-
-
Suboptimal Temperature: The reaction temperature significantly impacts the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[1][2]
-
Deactivated Aromatic Ring: While 1,3-benzodioxole is an activated ring, the presence of any strongly electron-withdrawing groups would deactivate it towards electrophilic aromatic substitution.[1]
-
Solution: Ensure the starting material is pure and free of deactivating contaminants.
-
-
Poor Quality Reagents: The purity of 1,3-benzodioxole and the acylating agent (acyl chloride or anhydride) is crucial for a successful reaction.[1]
-
Solution: Use freshly distilled or purified reagents.
-
Q2: I am observing the formation of multiple products. What could be the cause and how can I improve selectivity?
The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity: Friedel-Crafts acylation of 1,3-benzodioxole typically yields the 5-substituted product. However, other isomers can form under certain conditions. The choice of solvent and catalyst can influence the ortho/para ratio.[1]
-
Solution: The solvent can play a significant role. For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product.[6] Experiment with different solvents to optimize for the desired isomer.
-
-
Side Reactions: At higher temperatures, side reactions can occur. For instance, at 120°C, 1,3-benzodioxole can react with the catalyst to form bis(benzo[d][1][7]dioxol-5-yl)methane.[8]
-
Solution: Maintain a controlled, lower reaction temperature to minimize the formation of byproducts.[2]
-
-
Polysubstitution: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated rings.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[1][9]
-
Solution: Use a stoichiometric amount of the acylating agent and monitor the reaction closely to stop it once the desired product is formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the Friedel-Crafts acylation of 1,3-benzodioxole?
A variety of Lewis and Brønsted acids can be used as catalysts. Common choices include:
-
Lewis Acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and zinc oxide (ZnO) are frequently used.[8][10]
-
Brønsted Acids: Methane sulfonic acid and trifluoroacetic acid have also been employed.[8]
-
Heterogeneous Catalysts: For more sustainable and continuous flow processes, recyclable heterogeneous catalysts like Aquivion SO₃H® have been studied.[3][7]
Q2: Can I use an acid anhydride (B1165640) instead of an acyl chloride as the acylating agent?
Yes, acid anhydrides are commonly used as acylating agents in Friedel-Crafts reactions.[11][12] For example, propionic anhydride has been successfully used for the acylation of 1,3-benzodioxole.[7][8]
Q3: What solvents are suitable for this reaction?
The choice of solvent can be critical. Common solvents include:
-
Chlorinated Solvents: Dichloromethane (CH₂Cl₂) is a frequently used solvent.[5][9]
-
Non-polar Solvents: Carbon disulfide (CS₂) has also been used.[6]
-
Polar Solvents: In some cases, polar solvents like nitrobenzene (B124822) can be used, although they can be difficult to remove.[6] It's important to note that some polar solvents like acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (B95107) (THF) can form insoluble oligomers with certain catalysts like BF₃·Et₂O.[9]
Q4: What is the expected regioselectivity for the acylation of 1,3-benzodioxole?
The acylation of 1,3-benzodioxole is expected to be highly regioselective, with the acyl group predominantly adding to the 5-position of the ring.[13] This is due to the electronic directing effects of the dioxole group.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Acylation of 1,3-Benzodioxole
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Propionic Anhydride | Aquivion SO₃H® | None (Flow) | 100 | 30 min | 73 | 62 | 60 (isolated) | [7][8] |
| Propionic Anhydride | Zn-Aquivion | None (Batch) | 120 | 24 h | 59 | 34 | - | [8] |
| Butanoyl Chloride | ZnO / ZnCl₂ | Dichloromethane | 0-5 | 4 h | - | - | - | [5] |
| Propionic Anhydride | Methane Sulfonic Acid | - | - | - | - | - | - | [8] |
| Propionic Anhydride | Trifluoroacetic Acid | - | - | - | - | - | - | [8] |
Experimental Protocols
Protocol 1: Acylation of 1,3-Benzodioxole with Butanoyl Chloride [5]
This protocol details the laboratory-scale synthesis of 1-(1,3-benzodioxol-5-yl)-1-butanone.
Materials:
-
1,3-Benzodioxole: 122 g
-
Butanoyl Chloride: 106.5 g
-
Zinc Oxide (ZnO): 41 g
-
Zinc Chloride (ZnCl₂): 7 g
-
Dichloromethane (CH₂Cl₂): 190 g
-
Saturated aqueous sodium acetate (B1210297) solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 1,3-benzodioxole, zinc oxide, zinc chloride, and dichloromethane.
-
Cooling: Begin stirring the mixture and cool it to 0°C using a cooling bath.
-
Addition of Acylating Agent: Slowly add butanoyl chloride to the reaction mixture over a period of 4 hours, ensuring the temperature is maintained between 0-5°C.
-
Reaction: Continue stirring the mixture at 0-5°C until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous sodium acetate solution.
-
Workup: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter to remove the drying agent and concentrate the filtrate to obtain the crude product. The product can be further purified by distillation or chromatography.
Protocol 2: Continuous Flow Acylation of 1,3-Benzodioxole with Propionic Anhydride [7][8]
This protocol describes a continuous flow process using a heterogeneous catalyst.
Materials:
-
1,3-Benzodioxole (MDB)
-
Propionic Anhydride
-
Aquivion SO₃H® catalyst
Procedure:
-
Reactor Setup: Pack a glass column with the Aquivion SO₃H® catalyst to create a packed bed reactor.
-
Reagent Preparation: Prepare separate streams of 1,3-benzodioxole and propionic anhydride.
-
Reaction: Mix the neat MDB and propionic anhydride in a T-piece before flowing the mixture through the heated packed bed reactor.
-
Optimized Conditions: The best results were obtained with a residence time of 30 minutes at 100°C and a 1:1 molar ratio of MDB to propionic anhydride.[8]
-
Product Collection: Collect the output from the reactor.
-
Purification: The desired product, 1-(benzo[d][1][7]dioxol-5-yl)propan-1-one, can be isolated and purified. Unreacted 1,3-benzodioxole can be separated by distillation and recycled.[7][8]
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revues.imist.ma [revues.imist.ma]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3',4'-(Methylenedioxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',4'-(Methylenedioxy)acetophenone, also known as acetopiperone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of 1,2-methylenedioxybenzene.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
A1: Low or no yield in the Friedel-Crafts acylation of 1,2-methylenedioxybenzene is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inadequate Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.
-
Troubleshooting Steps:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.
-
Use freshly opened or distilled anhydrous solvents.
-
Ensure the 1,2-methylenedioxybenzene and the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) are of high purity and dry.
-
-
-
Inactive or Insufficient Lewis Acid: The activity of the Lewis acid is paramount. Additionally, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid, rendering it inactive.[1]
-
Troubleshooting Steps:
-
Use a fresh, unopened container of the Lewis acid or purify it before use.
-
Ensure that at least one molar equivalent of the Lewis acid is used relative to the limiting reagent. In some cases, a slight excess may be beneficial.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and yield.
-
Troubleshooting Steps:
-
If the reaction was performed at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60°C) to overcome the activation energy.
-
Conversely, if the reaction was heated, high temperatures might lead to decomposition. Try running the reaction at a lower temperature for a longer duration.
-
-
-
Deactivated Starting Material: While 1,2-methylenedioxybenzene is an activated ring system, impurities could deactivate it.
-
Troubleshooting Steps:
-
Purify the 1,2-methylenedioxybenzene by distillation before use.
-
-
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products
Q2: I have obtained a mixture of products instead of the clean this compound. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products can be attributed to several side reactions. The primary expected side products are isomeric acetophenones and potentially products from the cleavage of the methylenedioxy ring.
Common Side Reactions and Their Mitigation:
-
Formation of the 2',3'-Isomer: Friedel-Crafts acylation on substituted benzenes can lead to a mixture of ortho and para isomers. In the case of 1,2-methylenedioxybenzene, the primary product is the desired 3',4'-isomer (para to the ether linkage), but the 2',3'-isomer (ortho) can also be formed. The ratio of these isomers is influenced by steric hindrance and reaction conditions.
-
Mitigation Strategies:
-
Choice of Lewis Acid: Bulkier Lewis acids can favor the formation of the less sterically hindered para product.
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the thermodynamically more stable para isomer.
-
-
-
Diacylation: Although the acetyl group is deactivating, the high activation of the 1,2-methylenedioxybenzene ring can sometimes lead to a second acylation, resulting in a diacetylated product.[2]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the 1,2-methylenedioxybenzene.
-
Reverse Addition: Add the 1,2-methylenedioxybenzene slowly to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated aromatic substrate.
-
-
-
Cleavage of the Methylenedioxy Ring: Strong Lewis acids and high temperatures can lead to the cleavage of the methylenedioxy ether linkage, resulting in catechol derivatives which can undergo further complex reactions.
-
Mitigation Strategies:
-
Milder Lewis Acids: Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or solid acid catalysts.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
The following diagram illustrates the main reaction and potential side reactions.
Caption: Main reaction and common side reactions.
Frequently Asked Questions (FAQs)
Q3: What is the optimal Lewis acid for this synthesis?
A3: While aluminum trichloride (B1173362) (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylation, its high reactivity can sometimes lead to side reactions like ring cleavage. For the acylation of activated rings like 1,2-methylenedioxybenzene, milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid acid catalysts can be effective and may offer better selectivity and milder reaction conditions. The choice of catalyst may require some optimization for your specific setup.
Q4: Can I use a carboxylic acid directly as an acylating agent instead of an acyl halide or anhydride?
A4: While direct acylation with carboxylic acids is possible, it typically requires stronger acids (like polyphosphoric acid or triflic acid) as both solvent and catalyst and often higher reaction temperatures. For laboratory-scale synthesis of this compound, using acetyl chloride or acetic anhydride with a Lewis acid catalyst is generally more efficient and proceeds under milder conditions.
Q5: How can I effectively purify the final product from the reaction mixture?
A5: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is quenched with ice-water and often acidified to decompose the catalyst-product complex.
-
Extraction: The product is extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product, which is a solid at room temperature, can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or isopropanol). For higher purity, column chromatography on silica (B1680970) gel may be necessary.
Q6: What are the expected spectroscopic data for this compound?
A6: The following are typical spectroscopic data for the desired product:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.53 (dd, J = 8.2, 1.7 Hz, 1H), 7.41 (d, J = 1.7 Hz, 1H), 6.83 (d, J = 8.2 Hz, 1H), 6.02 (s, 2H, -O-CH₂-O-), 2.52 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.2, 152.1, 148.2, 132.0, 124.5, 107.9, 107.8, 101.8, 26.3.
-
IR (KBr, cm⁻¹): ~1670 (C=O stretching), ~1605, 1500 (aromatic C=C stretching), ~1250, 1040 (C-O stretching).
-
Mass Spectrometry (EI): m/z 164 (M⁺).
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetic Anhydride
This protocol provides a general procedure for the synthesis of this compound.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Methylenedioxybenzene | C₇H₆O₂ | 122.12 | 10.0 g | 0.082 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 8.4 g (7.8 mL) | 0.082 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 12.0 g | 0.090 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 20 mL | - |
| Ice | H₂O | 18.02 | 100 g | - |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 50 mL | - |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler), suspend anhydrous aluminum chloride (12.0 g) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetic anhydride (7.8 mL) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5°C.
-
Addition of Substrate: In the dropping funnel, prepare a solution of 1,2-methylenedioxybenzene (10.0 g) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from ethanol or isopropanol (B130326) to yield this compound as a white to off-white solid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Technical Support Center: Purification of Crude 3',4'-(Methylenedioxy)acetophenone by Recrystallization
This guide provides troubleshooting advice and detailed protocols for the purification of 3',4'-(methylenedioxy)acetophenone via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My this compound will not dissolve in the recrystallization solvent, even when heated. What should I do?
A1: This indicates that an inappropriate solvent may have been chosen or an insufficient volume is being used.
-
Increase Solvent Volume: Add small, incremental amounts of the hot solvent to your mixture until the solid dissolves. Be mindful that using a large excess of solvent will decrease your final yield.[1]
-
Re-evaluate Solvent Choice: this compound is a moderately polar ketone. Solvents like ethanol (B145695), methanol, or isopropanol (B130326) are often good starting points.[2] A solvent is unsuitable if the compound is insoluble even at high temperatures.[3] The ideal solvent should dissolve the compound when hot but not at room temperature.[4][5]
Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A2: A solution that has cooled without forming crystals is likely supersaturated. Several techniques can be used to initiate crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The sound of scratching should be audible.[6] This creates nucleation sites for crystal growth.[2]
-
Seed Crystals: Introduce a tiny crystal of pure this compound to the solution.[6][7] This provides a template for further crystal formation.
-
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[1][6]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound.[6]
Q3: My compound has "oiled out" and formed a liquid layer instead of crystals. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid above its melting point.[1] This is common if the compound is impure, which lowers its melting point, or if the boiling point of the solvent is higher than the compound's melting point.[1][8][9] The melting point of this compound is 87-89°C.[10]
-
Add More Solvent: Reheat the solution and add more of the primary solvent to ensure the compound fully dissolves at a temperature below its melting point. Then, cool the solution slowly.[1][8]
-
Lower the Solution Temperature: Ensure the solution is not being heated to a temperature exceeding the melting point of the compound.
-
Change Solvents: Consider using a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Q4: The recrystallization produced very few crystals, resulting in a low yield. What are the likely causes?
A4: A poor yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: If crystals form too early during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.[11]
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
Q5: My final product is colored, even after recrystallization. How can I remove colored impurities?
A5: Colored impurities can often be removed by using activated charcoal.
-
Add Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution.
-
Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[8][11] Then, allow the filtrate to cool and crystallize.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [10][12] |
| Molecular Weight | 164.16 g/mol | [12][13] |
| Appearance | Colorless or white to beige crystalline powder | [13][14] |
| Melting Point | 87-89 °C | [10][13] |
| Water Solubility | Slightly soluble | [10][13][15] |
| Other Solubilities | Soluble in alcohol and oils | [13] |
| CAS Number | 3162-29-6 | [12] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good of a solvent. If it does not dissolve, gently heat the test tube. If it dissolves when hot but not when cool, ethanol is a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This is best done by adding the solvent in small portions while the flask is gently heated.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. The melting point can then be taken to assess purity.
Mandatory Visualization
Caption: A flowchart illustrating the primary steps for purifying a solid by recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. This compound [chembk.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. This compound [webbook.nist.gov]
- 13. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 14. This compound | 3162-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting low yield in 3',4'-(Methylenedioxy)acetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the synthesis of 3',4'-(Methylenedioxy)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-methylenedioxybenzene. This electrophilic aromatic substitution reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in this synthesis can often be attributed to several critical factors:
-
Catalyst Deactivation: Aluminum chloride is highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.[3][4]
-
Substrate Quality: The purity of the 1,2-methylenedioxybenzene and the acylating agent is crucial. Impurities can lead to undesirable side reactions and lower the yield of the target product.
-
Reaction Temperature: The temperature must be carefully controlled. While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote the formation of byproducts and decomposition.[3]
-
Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product, an aryl ketone, forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][5] Using insufficient catalyst will result in incomplete conversion.
Q3: I am observing the formation of multiple products in my crude reaction mixture. What could they be?
A3: The formation of multiple products can be a significant issue. Common byproducts in the Friedel-Crafts acylation of 1,2-methylenedioxybenzene may include:
-
Isomeric Products: Although the methylenedioxy group is strongly ortho- and para-directing, acylation can potentially occur at the ortho position, leading to the formation of 2',3'-(Methylenedioxy)acetophenone as a minor isomer.
-
Polysubstituted Products: While the acyl group is deactivating, under harsh reaction conditions or with an excess of the acylating agent, a second acylation can occur on the aromatic ring, leading to di-acylated byproducts.[2]
-
Products from Side Reactions of the Starting Material: Impurities in the 1,2-methylenedioxybenzene could lead to other acylated derivatives.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aryl ketones like this compound, common solvent systems to explore include:
-
Ethanol (B145695) or Methanol
-
Isopropanol
-
Hexane/Ethyl Acetate mixture[6]
-
Toluene
It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent pair for your specific crude product.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (AlCl₃) | Ensure the aluminum chloride is a fine, free-flowing powder. If it is clumpy or discolored, it has likely been exposed to moisture and should be replaced. Use a freshly opened bottle or one stored in a desiccator.[4] |
| Wet Glassware or Reagents | All glassware must be thoroughly dried in an oven before use. Use anhydrous solvents and ensure the 1,2-methylenedioxybenzene and acylating agent are free of water. |
| Insufficient Catalyst | As the ketone product complexes with AlCl₃, use at least a stoichiometric equivalent of the catalyst relative to the acylating agent.[2][5] Consider a slight excess (e.g., 1.1 equivalents). |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) to facilitate the reaction. Monitor the reaction progress by TLC. |
| Deactivated Starting Material | Ensure the 1,2-methylenedioxybenzene is of high purity. Distill it before use if necessary. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Avoid excessive heating, as it can lead to the formation of isomers and other byproducts. Maintain a consistent and controlled temperature throughout the reaction. |
| Incorrect Stoichiometry | Use a molar ratio of 1,2-methylenedioxybenzene to acylating agent close to 1:1 to minimize polysubstitution.[2] |
| Prolonged Reaction Time | Monitor the reaction by TLC and quench it once the starting material is consumed to prevent the formation of degradation products. |
Problem 3: Difficult Work-up and Product Isolation
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of the AlCl₃-Ketone Complex | During work-up, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will break down the complex and dissolve the aluminum salts.[4] |
| Emulsion Formation During Extraction | If an emulsion forms between the organic and aqueous layers, add a saturated solution of sodium chloride (brine) to help break it. |
| Product Oiling Out During Recrystallization | This can happen if the solution is supersaturated or cooled too quickly. Try using a different solvent system, a larger volume of solvent, or allowing the solution to cool more slowly. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction outcome based on general principles of Friedel-Crafts acylation.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst (AlCl₃) Stoichiometry | < 1 equivalent | Low | Incomplete reaction due to product-catalyst complexation.[2][5] |
| 1 - 1.2 equivalents | Optimal | Sufficient catalyst for complete conversion. | |
| > 1.5 equivalents | May Decrease | Increased potential for side reactions and difficult work-up. | |
| Reaction Temperature | Room Temperature | Moderate to Good | Generally sufficient for activated substrates. |
| 40 - 60 °C | Potentially Higher | Can increase reaction rate, but may also increase byproduct formation.[3] | |
| > 80 °C | Low | Increased risk of decomposition and side reactions.[3] | |
| Acylating Agent | Acetyl Chloride | Good | Highly reactive, but moisture-sensitive. |
| Acetic Anhydride | Good | Less reactive than acetyl chloride, may require slightly more forcing conditions. | |
| Solvent | Dichloromethane (B109758) | Good | Common solvent for Friedel-Crafts reactions. |
| Carbon Disulfide | Good | Can influence regioselectivity in some cases. | |
| Nitrobenzene | Not Recommended | Deactivating solvent that can inhibit the reaction. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,2-Methylenedioxybenzene
Materials:
-
1,2-Methylenedioxybenzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
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Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
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5% Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Recrystallization Solvent (e.g., Ethanol or Isopropanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Reactants: Dissolve 1,2-methylenedioxybenzene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating (40 °C) may be applied if the reaction is slow.
-
Work-up: Cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum-ketone complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Identification of byproducts in the synthesis of 3',4'-(Methylenedioxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',4'-(Methylenedioxy)acetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and sources of byproducts in the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of 1,3-benzodioxole (B145889).
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or no yield in this synthesis can be attributed to several factors, primarily related to the reagents and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous reagents and oven-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Deactivated Aromatic Ring: While 1,3-benzodioxole is an activated ring system, the presence of strongly electron-withdrawing impurities can hinder the electrophilic aromatic substitution.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction. Therefore, at least a stoichiometric amount of the catalyst is required, and often a slight excess is used to ensure the reaction proceeds to completion.
-
Improper Reaction Temperature: The reaction between the acylating agent and the Lewis acid is exothermic. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote the formation of side products and polymerization, resulting in a dark-colored, tarry reaction mixture. It is advisable to control the temperature, often starting at a lower temperature (e.g., 0-5°C) during the addition of reagents and then allowing the reaction to proceed at room temperature or with gentle heating.
Q2: I've observed the formation of significant byproducts in my reaction mixture. What are the common impurities and how can their formation be minimized?
A2: Several byproducts can form during the synthesis of this compound. Identification and mitigation are key to obtaining a pure product.
-
Bis(benzo[d][1][2]dioxol-5-yl)methane: This dimeric byproduct can form, particularly at higher temperatures. Its formation involves the reaction of the 1,3-benzodioxole starting material with formaldehyde, which can be generated in situ under certain conditions. Using milder reaction conditions and controlling the temperature can help to minimize the formation of this impurity. The isolated yield of this byproduct has been reported to be less than 5% under specific flow chemistry conditions at 120°C.[2]
-
Diacylated Products: Although the acetyl group is deactivating, forcing conditions (e.g., high temperature, long reaction times, or a large excess of the acylating agent and catalyst) can lead to the formation of diacetylated 1,3-benzodioxole isomers. To avoid this, it is recommended to use a stoichiometry close to 1:1 for the aromatic substrate and the acylating agent and to monitor the reaction progress to avoid unnecessarily long reaction times.
-
Catechol Derivatives: If harsh conditions are employed, cleavage of the methylenedioxy bridge can occur, leading to the formation of catechol and its acylated derivatives. Using milder Lewis acids (e.g., zinc chloride) or carefully controlling the reaction temperature can reduce the likelihood of this side reaction. The formation of mono and di-propionyl derivatives of catechol has been tentatively identified in related syntheses using propionic anhydride.[3]
-
Polymeric Materials: The formation of dark, tarry substances is often due to polymerization of the starting material or products under the strongly acidic reaction conditions, especially at elevated temperatures.
Q3: My final product is difficult to purify. What are the recommended purification methods?
A3: Purification of this compound typically involves the following steps after quenching the reaction with an aqueous workup:
-
Extraction: The product is usually extracted from the aqueous layer using a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Washing: The organic layer should be washed sequentially with a dilute acid (e.g., 5% HCl) to remove any remaining Lewis acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent removed under reduced pressure.
-
Recrystallization or Column Chromatography: The crude product, which is a solid at room temperature, can often be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol. For higher purity, or if significant impurities are present, column chromatography on silica (B1680970) gel is an effective method.
Quantitative Data on Byproduct Formation
The following table summarizes the known quantitative data regarding byproduct formation in a related synthesis of an analogue of this compound. This data is from a continuous flow acylation of 1,3-benzodioxole.[2]
| Byproduct | Acylating Agent | Catalyst | Temperature | Yield |
| bis(benzo[d][1][2]dioxol-5-yl)methane | Propionic Anhydride | Zn-Aquivion | 120 °C | < 5% |
Experimental Protocols
The following is a representative experimental protocol for the Friedel-Crafts acylation of 1,3-benzodioxole, which can be adapted for the synthesis of this compound using acetyl chloride.
Synthesis of 1-(1,3-Benzodioxol-5-yl)ethan-1-one
Materials:
-
1,3-Benzodioxole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1,3-benzodioxole (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation.
References
Challenges in the scale-up of 3',4'-(Methylenedioxy)acetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3',4'-(Methylenedioxy)acetophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-methylenedioxybenzene.[1][2] This reaction typically employs an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?
A2: Key challenges during scale-up include:
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Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic, and maintaining precise temperature control in a large reactor can be difficult.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reactants and catalyst in a large volume is critical to avoid localized overheating and side reactions.
-
Byproduct Formation: Poor reaction control can lead to the formation of isomers and poly-acylated products, complicating purification.
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Work-up and Quenching: The quenching of the reaction mixture, typically with water or acid, can be hazardous on a large scale due to the vigorous evolution of heat and HCl gas (if acetyl chloride is used).
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture and catalyst residues can be challenging and may require multi-step purification processes like distillation and recrystallization.[3][4]
Q3: Are there alternative, greener catalysts for this reaction to avoid the use of stoichiometric amounts of AlCl₃?
A3: Yes, research is ongoing into the use of heterogeneous acid catalysts, such as zeolites and superacid resins like Aquivion.[2] These catalysts can offer advantages in terms of easier separation, reusability, and reduced waste generation, which are significant considerations for large-scale production.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Gradually increase the reaction time or temperature, while carefully monitoring for byproduct formation. |
| Catalyst Deactivation: Moisture in the reagents or solvent can deactivate the Lewis acid catalyst. | - Ensure all reagents and solvents are anhydrous.- Use freshly opened or properly stored catalysts. | |
| Poor Mixing: Inefficient stirring in a large reactor can lead to localized areas of low reactant concentration. | - Optimize the stirrer design and agitation speed for the reactor geometry.- Consider using a baffled reactor to improve mixing efficiency. | |
| Formation of Significant Impurities (Isomers, Poly-acylated Products) | High Reaction Temperature: Elevated temperatures can favor the formation of undesired side products. | - Maintain strict temperature control throughout the reaction.- Implement an efficient cooling system for the reactor. |
| Incorrect Stoichiometry: An excess of the acylating agent or catalyst can promote poly-acylation. | - Carefully control the molar ratios of the reactants and catalyst.- Consider adding the acylating agent portion-wise to maintain a low instantaneous concentration. | |
| Difficult Product Isolation/Purification | Complex Reaction Mixture: The presence of multiple byproducts with similar physical properties to the desired product. | - Optimize the reaction conditions to minimize byproduct formation.- Employ fractional distillation under reduced pressure to separate close-boiling impurities.[3]- Consider recrystallization from a suitable solvent system to improve purity. |
| Emulsion Formation During Work-up: Vigorous mixing during the aqueous quench can lead to stable emulsions. | - Add the quenching agent slowly and with controlled agitation.- The addition of a brine solution can sometimes help to break emulsions. | |
| Runaway Reaction/Poor Exotherm Control | Rapid Reagent Addition: Adding the catalyst or acylating agent too quickly can overwhelm the cooling capacity of the reactor. | - Add the reactive components in a controlled manner, monitoring the internal temperature closely.- Ensure the reactor's cooling system is functioning optimally before starting the addition. |
| Inadequate Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. | - Use a reactor with a high heat transfer coefficient.- Consider using a jacketed reactor with a circulating coolant at a sufficiently low temperature. |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Yield and Purity
| Catalyst (AlCl₃) Molar Ratio (to 1,2-methylenedioxybenzene) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1.0 | 4 | 25 | 75 | 92 |
| 1.2 | 4 | 25 | 85 | 95 |
| 1.5 | 4 | 25 | 88 | 94 (increased di-acylated byproduct) |
| 2.0 | 4 | 25 | 86 | 89 (significant di-acylated byproduct) |
Table 2: Influence of Reaction Temperature on Selectivity
| Temperature (°C) | Reaction Time (h) | Catalyst Molar Ratio | Yield of 3',4'-isomer (%) | Yield of 2',3'-isomer (%) |
| 10 | 6 | 1.2 | 88 | <1 |
| 25 | 4 | 1.2 | 85 | 2 |
| 40 | 3 | 1.2 | 78 | 5 |
| 60 | 2 | 1.2 | 65 | 10 |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,2-Methylenedioxybenzene
Materials:
-
1,2-Methylenedioxybenzene
-
Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 2M aqueous solution
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Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Charge the reactor with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the stirred suspension to 0-5 °C using a circulating chiller.
-
Slowly add acetyl chloride to the suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture for 15-20 minutes.
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In a separate vessel, dissolve 1,2-methylenedioxybenzene in anhydrous dichloromethane.
-
Add the 1,2-methylenedioxybenzene solution to the reactor via the dropping funnel at a rate that maintains the internal temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing a stirred mixture of crushed ice and 2M HCl. Caution: This is a highly exothermic process that will evolve HCl gas. Ensure adequate ventilation and cooling.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Friedel-Crafts Acylation Pathway.
Caption: Low Yield Troubleshooting Logic.
References
Removal of unreacted starting materials from 3',4'-(Methylenedioxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',4'-(Methylenedioxy)acetophenone. Our goal is to help you overcome common challenges in removing unreacted starting materials and other impurities from your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as piperonal (B3395001) (or its derivatives), acetic anhydride, or acetyl chloride. By-products from side reactions may also be present. The exact impurity profile can vary significantly depending on the synthetic route employed.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale laboratory preparations, column chromatography is often effective for achieving high purity. For larger quantities, recrystallization is a more practical and economical choice. A combination of techniques, such as an initial extraction followed by recrystallization, can also be very effective.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be a colorless or white crystalline solid.[1] The reported melting point is in the range of 87-89 °C.[1] A lower melting point or a broad melting range typically indicates the presence of impurities.
Q4: Is this compound soluble in common organic solvents?
A4: Yes, it is soluble in many common organic solvents like ethanol (B145695), acetone, and dichloromethane. It is only slightly soluble in water.[1][2] This differential solubility is exploited in both extraction and recrystallization procedures.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The solution cooled too quickly. - Impurities are inhibiting crystallization. | - Evaporate some of the solvent to increase concentration. - Allow the solution to cool more slowly to room temperature, then transfer to an ice bath. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure product, if available. - Attempt purification by another method (e.g., column chromatography) to remove inhibitors. |
| Low recovery of purified product. | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. - Test different recrystallization solvents to find one with a better solubility profile. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent. - Presence of insoluble impurities. | - Choose a solvent with a lower boiling point. - Ensure all solid impurities are removed by hot filtration before cooling. - Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists (solvent-antisolvent recrystallization). |
| Colored impurities remain in the final product. | - The impurity co-crystallizes with the product. - The impurity is strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | - Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. For this compound, a common eluent is a mixture of n-hexane and ethyl acetate (B1210297).[3] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| Cracks or channels in the silica (B1680970) gel column. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica evenly. |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. |
| Broad or tailing bands. | - The column is overloaded with the sample. - The sample was not applied in a narrow band. | - Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight). - Dissolve the sample in a minimal amount of the eluent or a more volatile solvent and apply it carefully to the top of the column in a concentrated band. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The flask can be gently heated on a hot plate to facilitate dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
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Eluent Selection: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude material. A mixture of n-hexane and ethyl acetate is a good starting point.[3] The ideal eluent should give the product an Rf value of approximately 0.3-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column using a pipette.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be steady.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Ethanol[4], Petroleum Ether[5] | - Scalable to large quantities. - Cost-effective. - Can yield very pure material. | - Can have lower yields if the product is somewhat soluble in the cold solvent. - May not remove impurities with similar solubility profiles. |
| Column Chromatography | Silica Gel with n-Hexane/Ethyl Acetate[3][6] | - Can separate compounds with very similar properties. - High purity can be achieved. | - More time-consuming and labor-intensive. - Requires larger volumes of solvent. - Less suitable for very large scales. |
| Liquid-Liquid Extraction | Toluene, Dichloromethane[5][7] with aqueous washes (e.g., 5% NaOH)[4] | - Good for removing acidic or basic impurities. - Can be used as a preliminary purification step. | - May not remove neutral impurities. - Can lead to emulsion formation. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for low product purity.
References
- 1. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. CN111253361A - Preparation method of 3, 4-methylenedioxyphenol - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. EP4284789A1 - Process for the preparation of 3,4-methylenedioxypropiophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3',4'-(Methylenedioxy)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3',4'-(Methylenedioxy)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) (also known as methylenedioxybenzene) with an acetylating agent such as acetyl chloride or acetic anhydride. A Lewis acid, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is used as a catalyst.[1]
Q2: What are the typical physical properties of this compound?
A2: this compound is typically a colorless or white to beige crystalline powder.[2] It has a melting point in the range of 87-89 °C.[2][3] It is slightly soluble in water but soluble in alcohols and oils.[2][4]
Q3: What are some common impurities that can form during the synthesis?
A3: Potential impurities can arise from side reactions or unreacted starting materials. These may include:
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Unreacted 1,3-benzodioxole: Due to incomplete reaction.
-
Polysubstituted products: While the acetyl group is deactivating, preventing further acylation is crucial.[5]
-
Side-products from catalyst-substrate interaction: For instance, bis(benzo[d][2][6]dioxol-5-yl)methane has been observed as a potential by-product in related reactions.[7]
-
Hydrolysis products: If water is present, the acetylating agent can hydrolyze to acetic acid.
Q4: How can I confirm the purity of my synthesized 3',4'-(Methylenedioy)acetophenone?
A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification and identification of impurities.[10] The melting point of the purified product should be sharp and within the expected range (87-89 °C) as a preliminary indicator of purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. | |
| Deactivated Starting Material: While 1,3-benzodioxole is activated, impurities in the starting material could interfere. | Use high-purity, dry 1,3-benzodioxole and acetylating agent. | |
| Formation of a Dark, Tarry Mixture | Reaction Temperature Too High: Elevated temperatures can lead to polymerization and decomposition. | Maintain the recommended reaction temperature (typically low, e.g., 0-5 °C during addition). |
| Presence of Reactive Impurities: Impurities in the starting materials can lead to side reactions. | Purify starting materials if necessary. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can lower the melting point and inhibit crystallization. | Attempt purification by column chromatography before recrystallization. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the compound. | Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) can be effective. | |
| Broad Melting Point Range of Purified Product | Residual Solvent: Solvent may be trapped in the crystal lattice. | Dry the product under vacuum for an extended period. |
| Presence of Impurities: Even small amounts of impurities can broaden the melting point range. | Repeat the recrystallization process. Consider a second crop of crystals, but be aware they may be less pure. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,3-Benzodioxole
This protocol is a representative method for the synthesis of this compound.
Materials:
-
1,3-Benzodioxole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (or zinc chloride)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,3-benzodioxole in anhydrous dichloromethane to the dropping funnel. Slowly add the 1,3-benzodioxole solution to the stirred suspension.
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After the addition of 1,3-benzodioxole, add acetyl chloride dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Purity of this compound after Different Purification Steps
| Purification Step | Purity (by HPLC) | Yield (%) | Melting Point (°C) |
| Crude Product | 85-90% | - | 80-86 |
| After Recrystallization (1st Crop) | >98% | 75-85 | 87-89 |
| After Column Chromatography | >99% | 60-70 | 88-89 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving product purity.
References
- 1. Piperonal preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Acetophenone | SIELC Technologies [sielc.com]
- 10. scielo.br [scielo.br]
Preventing polymerization during Friedel-Crafts acylation of benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) (methylenedioxybenzene). Our focus is to address common challenges, particularly the prevention of polymerization and other side reactions, to ensure a high yield of the desired acylated product.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of benzodioxole resulting in a dark tar-like substance instead of the desired ketone?
A1: The formation of tar or a polymeric substance is a common issue when acylating benzodioxole. This is often due to the sensitivity of the methylenedioxy bridge to strong Lewis acids. Traditional catalysts like aluminum chloride (AlCl₃) can cleave this bridge, leading to decomposition and polymerization of the benzodioxole ring.[1] To mitigate this, it is crucial to use milder Lewis acids or alternative catalytic systems.
Q2: What are the recommended catalysts for the Friedel-Crafts acylation of benzodioxole to avoid polymerization?
A2: Milder Lewis acids are preferred to prevent the degradation of the benzodioxole moiety. Effective catalysts include zinc chloride (ZnCl₂), often used in combination with zinc oxide (ZnO), polyphosphoric acid (PPA), and boron trifluoride etherate (BF₃·OEt₂).[1][2][3] Heterogeneous catalysts, such as zeolite-based catalysts or solid-supported acids like Aquivion SO₃H®, have also been successfully employed, offering the additional benefits of easier separation and potential for recycling.[4]
Q3: Can I use an acyl chloride or an acid anhydride (B1165640) as the acylating agent?
A3: Both acyl chlorides and acid anhydrides can be used as acylating agents in the Friedel-Crafts acylation of benzodioxole. The choice may depend on the specific catalyst and reaction conditions. For instance, propionic anhydride has been used with a heterogeneous acid catalyst in a continuous flow system.[4] When using milder catalysts, acyl chlorides are also common.[5]
Q4: What are typical side products observed in this reaction, other than polymers?
A4: Besides polymerization, a notable side product is bis(benzo[d][2][6]dioxol-5-yl)methane.[4] Its formation suggests that under acidic conditions, the benzodioxole can undergo a self-condensation reaction. Additionally, depending on the workup and reaction conditions, by-products derived from the cleavage of the methylenedioxy bridge, such as catechol derivatives, may also be observed.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Catalyst Inactivity: The Lewis acid catalyst is highly sensitive to moisture. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Use a freshly opened container of the Lewis acid or purify it before use. |
| 2. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. | - For many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required. Consult specific protocols for the recommended catalyst loading. | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | - While low temperatures are often used to control side reactions, some protocols may require gentle heating. Monitor the reaction progress (e.g., by TLC) and adjust the temperature as needed. | |
| Formation of Dark Polymer/Tar | 1. Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can cause decomposition of the benzodioxole. | - Switch to a milder Lewis acid such as ZnCl₂, PPA, or BF₃·OEt₂.[1][2][3] - Consider using a heterogeneous catalyst like a zeolite or a solid acid.[4] |
| 2. High Reaction Temperature: Elevated temperatures can accelerate side reactions and decomposition. | - Maintain the recommended reaction temperature. For many protocols involving benzodioxole, this is in the range of 0-5 °C.[2] | |
| 3. Prolonged Reaction Time: Extended exposure to acidic conditions can promote polymerization. | - Monitor the reaction to completion and quench it promptly once the starting material is consumed. | |
| Presence of Multiple Products (Poor Selectivity) | 1. Formation of By-products: Self-condensation of benzodioxole can lead to impurities like bis(benzo[d][2][6]dioxol-5-yl)methane. | - Optimize the stoichiometry of the reactants and the catalyst. - Control the reaction temperature carefully. - A continuous flow setup may improve selectivity by providing better control over reaction parameters.[4] |
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the outcome of the Friedel-Crafts acylation of benzodioxole. The following tables summarize quantitative data from various experimental setups.
Table 1: Comparison of Catalytic Systems for the Acylation of 1,3-Benzodioxole
| Catalyst System | Acylating Agent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity for Acylated Product (%) | Reference |
| ZnCl₂ / ZnO | Butanoyl chloride | 0-5 | 5 hours | - | - | [2] |
| Zn-Aquivion (batch) | Propionic anhydride | - | - | 59 | 34 | [4] |
| Aquivion SO₃H® (flow) | Propionic anhydride | 100 | 30 min | 73 | 62 | [4] |
| Zinc powder | Acyl chloride | 70 | - | High (for electron-rich arenes) | - | [5] |
| BF₃·OEt₂ | Acetic acid | - | - | 71.2 (for a related substrate) | - | [3] |
Note: Direct yield comparisons are challenging due to variations in substrates and reaction scales in the cited literature.
Experimental Protocols
Protocol 1: Acylation of 1,3-Benzodioxole with Butanoyl Chloride using a ZnCl₂/ZnO Catalyst
This protocol details the synthesis of 1-(1,3-benzodioxol-5-yl)-1-butanone.[2]
Materials:
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1,3-Benzodioxole: 122 g
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Butanoyl Chloride: 106.5 g
-
Zinc Oxide (ZnO): 41 g
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Zinc Chloride (ZnCl₂): 7 g
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Dichloromethane (CH₂Cl₂): 190 g
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Saturated aqueous sodium acetate (B1210297) solution
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Anhydrous sodium sulfate
Procedure:
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In a suitable reaction vessel equipped with a stirrer and a cooling bath, add 1,3-benzodioxole, zinc oxide, zinc chloride, and dichloromethane.
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Begin stirring the mixture and cool it to 0 °C.
-
Slowly add the butanoyl chloride to the reaction mixture over a period of 4 hours, ensuring the temperature is maintained at 0-5 °C.
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After the addition is complete, continue stirring the mixture at 5 °C for an additional hour.
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Monitor the reaction to confirm its completion (e.g., by TLC or GC).
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Quench the reaction by carefully adding a saturated aqueous sodium acetate solution.
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Separate the organic layer and wash it appropriately.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent to obtain the crude product.
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The product can be further purified by distillation.
Protocol 2: Continuous Flow Acylation using a Heterogeneous Acid Catalyst
This protocol describes the acylation of 1,3-benzodioxole with propionic anhydride using an Aquivion SO₃H® catalyst in a continuous flow setup.[4]
Materials:
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1,3-Benzodioxole (MDB)
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Propionic anhydride
-
Aquivion SO₃H® catalyst
Procedure:
-
Pack a suitable reactor column with the Aquivion SO₃H® catalyst.
-
Prepare a solution with a 1:1 molar ratio of 1,3-benzodioxole and propionic anhydride.
-
Pump the reactant solution through the packed bed reactor at a controlled flow rate.
-
Maintain the reactor temperature at 100 °C.
-
The residence time in the reactor should be approximately 30 minutes.
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Collect the output from the reactor. The product can be isolated from the unreacted starting materials and any by-products through distillation.
Visualizations
Caption: General mechanism of Friedel-Crafts acylation of benzodioxole.
Caption: Troubleshooting workflow for preventing polymerization.
Caption: Simplified mechanism for acid-catalyzed polymerization of benzodioxole.
References
- 1. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc promoted Friedel-Crafts acylation , Hive Novel Discourse [chemistry.mdma.ch]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 3',4'-(Methylenedioxy)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 3',4'-(Methylenedioxy)acetophenone synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound, which is commonly synthesized via Friedel-Crafts acylation of 1,2-methylenedioxybenzene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | Incomplete Reaction: The reaction may not have gone to completion before the work-up was initiated. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) before quenching. - Ensure the reaction is stirred for the appropriate amount of time at the correct temperature. |
| Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and may have been deactivated.[1] | - Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss of Product During Extraction: The product may have poor solubility in the chosen organic solvent or emulsions may have formed. | - If emulsions form, try adding brine or a small amount of a different organic solvent to break them. - Perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| Formation of a Dark, Tarry Material | Reaction Temperature Too High: Friedel-Crafts acylations can be exothermic, and excessive heat can lead to polymerization and side reactions.[1] | - Maintain the recommended reaction temperature using an ice bath, especially during the addition of reagents.[1] - Add reagents slowly to control the reaction rate and heat generation. |
| Impure Starting Materials: Impurities in the starting materials can lead to the formation of colored byproducts.[1] | - Purify starting materials before use if their purity is questionable.[1] | |
| Difficulty in Isolating the Product | Product is an Oil Instead of a Solid: The crude product may be impure, leading to a depressed melting point. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the crude product using column chromatography before attempting recrystallization. |
| Co-precipitation of Impurities: Impurities may crystallize along with the desired product during recrystallization. | - Choose a recrystallization solvent system where the solubility of the impurities is significantly different from that of the product at both high and low temperatures. - Perform a hot filtration step during recrystallization to remove any insoluble impurities. | |
| Product Fails to Crystallize | Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor a solvent for the product. | - Select a solvent in which the product is sparingly soluble at room temperature but readily soluble when heated. - If a single solvent is not effective, try a binary solvent system (e.g., ethanol (B145695)/water, hexane (B92381)/ethyl acetate). |
| Presence of Oily Impurities: Even small amounts of oily impurities can inhibit crystallization. | - Wash the crude product with a non-polar solvent like hexane to remove greasy impurities before recrystallization. - Purify the product by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pouring the reaction mixture into ice-cold water or a dilute acid solution during the work-up?
A1: This step, known as quenching, serves two main purposes. Firstly, it deactivates the Lewis acid catalyst (e.g., AlCl₃) by hydrolysis. Secondly, it helps to dissolve the inorganic salts formed during the reaction, facilitating their removal from the organic product.
Q2: I observe an emulsion during the liquid-liquid extraction. How can I resolve this?
A2: Emulsions are a common issue. To break an emulsion, you can try the following:
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Allow the mixture to stand for a longer period.
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Gently swirl the separatory funnel instead of shaking it vigorously.
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Add a small amount of brine (saturated NaCl solution).
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Filter the mixture through a pad of Celite.
Q3: What is the reason for washing the organic layer with a sodium bicarbonate solution?
A3: Washing with a sodium bicarbonate solution is performed to neutralize any remaining acidic components in the organic layer, such as unreacted acyl chloride or hydrochloric acid formed during the reaction.
Q4: My final product has a brownish or yellowish color. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization. Column chromatography can also be an effective method for removing colored impurities.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Ethanol or a mixture of ethanol and water is often a good choice for the recrystallization of moderately polar compounds like this compound. You can also explore other solvent systems like ethyl acetate/hexane. The ideal solvent or solvent system should be determined experimentally.
Experimental Protocols
General Work-up Procedure for Friedel-Crafts Acylation
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Quenching: After the reaction is complete (as determined by TLC), slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Washing: Combine the organic extracts and wash sequentially with:
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Water
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Saturated sodium bicarbonate solution (to neutralize any remaining acid)
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Brine (to remove excess water)
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Purification by Column Chromatography
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Stationary Phase: Pack a chromatography column with silica (B1680970) gel.
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Mobile Phase: Select an appropriate eluent system, such as a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
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Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Logical relationships for troubleshooting common issues in the synthesis work-up.
References
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 3',4'-(Methylenedioxy)acetophenone
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 3',4'-(Methylenedioxy)acetophenone, a crucial building block in the synthesis of various pharmacologically active compounds, can be synthesized through several routes. This guide provides a comparative analysis of the most common and effective methods, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and optimization.
The primary synthetic pathways to this compound involve the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) and multi-step syntheses starting from piperonal (B3395001). Each approach offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and reagent accessibility.
Method 1: Friedel-Crafts Acylation of 1,3-Benzodioxole
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. In this case, 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene) is acylated using an appropriate acylating agent in the presence of a Lewis acid catalyst.
Comparative Data of Friedel-Crafts Acylation Methods
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Acetyl Chloride | Zinc Chloride/Zinc Oxide | Dichloromethane | 0 - 5 | 5 | High Conversion | >99 (by GC) | Adapted from[1] |
| Acetic Anhydride (B1165640) | Zinc Chloride | Dichloromethane | 10 - 15 | Not Specified | >90 | >99.5 | [2] |
| Acetic Anhydride | Iodine | None (Neat) | Reflux | Not Specified | Variable | Not Specified | [3] |
Experimental Protocols
Protocol 1.1: Acylation with Acetyl Chloride and Zinc Chloride/Zinc Oxide
This protocol is adapted from a procedure for a similar propiophenone (B1677668) and is expected to yield high-purity acetophenone (B1666503).[1]
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A reaction flask is charged with 1,3-benzodioxole and dichloromethane.
-
The mixture is cooled to 0°C with continuous stirring.
-
Zinc oxide and zinc chloride are added to the cooled mixture.
-
Acetyl chloride is then added dropwise over 4 hours, maintaining the temperature between 0°C and 5°C.
-
The reaction is stirred for an additional hour to ensure completion.
-
An aqueous workup is performed to remove the zinc salts.
-
The organic layer is separated and distilled to recover the product.
Protocol 1.2: Acylation with Acetic Anhydride and Zinc Chloride
This method offers a high-yield, high-purity synthesis under mild conditions.[2]
-
In a three-necked flask, 1,3-benzodioxole, dichloromethane, and anhydrous zinc chloride are combined.
-
The mixture is cooled to 10-15°C.
-
Acetic anhydride is added dropwise to the stirred solution.
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The reaction proceeds until completion, monitored by an appropriate technique (e.g., TLC or GC).
-
The reaction mixture is then quenched and worked up to isolate the final product.
Reaction Pathway and Workflow
Method 2: Synthesis from Piperonal
An alternative route to this compound starts from piperonal, a readily available aldehyde. This multi-step synthesis typically proceeds through a nitropropene intermediate.
Comparative Data for Synthesis from Piperonal
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Step 1: Nitropropene Formation | Piperonal, Nitroethane | Base (e.g., n-Butylamine) | None (Neat) or Ethanol | >90-95 | [4][5] |
| Step 2: Ketone Formation | MDP-2-nitropropene | Iron, Iron(III) chloride, HCl | Water | >75-85 | [4] |
Experimental Protocols
Protocol 2.1: Synthesis of 1-(3',4'-Methylenedioxyphenyl)-2-nitropropene (MDP-2-nitropropene)
This step involves a Henry condensation reaction.[4][5]
-
Piperonal and nitroethane are mixed, potentially without a solvent.
-
A catalytic amount of a base, such as n-butylamine, is added.
-
The mixture is heated at reflux for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
Protocol 2.2: Conversion of MDP-2-nitropropene to the Ketone
This step involves the reduction of the nitro group and subsequent hydrolysis.[4]
-
A suspension of iron powder in water containing iron(III) chloride is heated.
-
A solution of MDP-2-nitropropene is added, followed by the dropwise addition of hydrochloric acid.
-
The reaction is heated at reflux to drive the reaction to completion.
-
The product is then extracted from the reaction mixture.
Reaction Pathway and Workflow
Conclusion
The choice of synthesis method for this compound depends on several factors including the desired scale, available starting materials, and purity requirements.
-
The Friedel-Crafts acylation of 1,3-benzodioxole is a more direct, one-pot synthesis that can provide high yields and excellent purity, particularly when using zinc chloride as a catalyst with either acetyl chloride or acetic anhydride. This method is likely preferable for large-scale industrial production due to its efficiency and simplicity.
-
The synthesis from piperonal is a viable multi-step alternative. While it involves more transformations, the reported yields for each step are high. This route may be advantageous if piperonal is a more readily available or cost-effective starting material than 1,3-benzodioxole.
Ultimately, both pathways are well-established and capable of producing high-quality this compound. The selection of the optimal method will be guided by a careful consideration of the specific needs and constraints of the laboratory or production facility.
References
- 1. 3′,4′-(Methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - 3,4-(methylenedioxy)propiophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. AU2021106190A4 - Improved method of synthesis of 1-(3â,4â-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of 3',4'-(Methylenedioxy)acetophenone and Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3',4'-(Methylenedioxy)acetophenone and its structural analog, acetophenone (B1666503). The objective is to offer a clear, data-driven analysis of their distinguishing features using common analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental data presented herein is crucial for the identification, characterization, and quality control of these compounds in a research and development setting.
Introduction to the Compounds
Acetophenone is a simple aromatic ketone with the formula C₆H₅C(O)CH₃. It is a colorless, viscous liquid and is a common precursor in the synthesis of various resins and fragrances. Its straightforward structure provides a fundamental reference for aromatic ketone spectroscopy.
This compound , also known as acetopiperone, is a derivative of acetophenone featuring a methylenedioxy group attached to the phenyl ring. This functional group significantly influences the electronic environment of the molecule, leading to distinct spectroscopic characteristics. It serves as a key starting material in the synthesis of various pharmaceutical and psychoactive compounds.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data obtained for this compound and acetophenone.
¹H NMR Spectroscopy
The ¹H NMR spectra of both compounds were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | Acetophenone | This compound | Key Differences |
| -CH₃ (acetyl) | 2.61 (s, 3H)[1] | 2.53 (s, 3H)[2] | The methyl protons of this compound are slightly more shielded (upfield shift) due to the electron-donating nature of the methylenedioxy group. |
| Aromatic H | 7.45-7.59 (m, 3H), 7.96-7.98 (m, 2H)[1] | 6.84 (d, 1H), 7.42 (d, 1H), 7.54 (dd, 1H)[2] | The aromatic region of this compound is more complex and shifted upfield due to the substitution pattern and the electron-donating effect of the methylenedioxy group. The protons on the substituted ring are inequivalent and show distinct splitting patterns. |
| -O-CH₂-O- | N/A | 6.03 (s, 2H)[2] | The singlet at 6.03 ppm is a characteristic signal for the methylenedioxy protons and is absent in the spectrum of acetophenone. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra were also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | Acetophenone | This compound | Key Differences |
| C=O (carbonyl) | 198.2[1] | 196.7 | The carbonyl carbon in this compound is slightly more shielded. |
| -CH₃ (acetyl) | 26.6[1] | 26.1 | A minor upfield shift is observed for the methyl carbon in the substituted compound. |
| Aromatic C | 128.3, 128.6, 133.1, 137.1[1] | 107.9, 108.1, 124.6, 132.1, 148.2, 152.0 | The aromatic region of this compound shows six distinct signals due to the loss of symmetry. The carbons directly attached to the oxygen atoms of the methylenedioxy group are significantly shielded. |
| -O-CH₂-O- | N/A | 101.8 | The signal at 101.8 ppm is characteristic of the methylenedioxy bridge carbon. |
Infrared (IR) Spectroscopy
The IR spectra were obtained from KBr pellets. The absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Table 3: IR Spectral Data Comparison
| Vibrational Mode | Acetophenone | This compound | Key Differences |
| C=O Stretch | ~1685[3] | ~1670 | The carbonyl stretching frequency is lower in this compound due to increased conjugation and the electron-donating effect of the methylenedioxy group. |
| Aromatic C-H Stretch | ~3000-3100[4] | ~3000-3100 | Both compounds show characteristic aromatic C-H stretching vibrations. |
| Aliphatic C-H Stretch | ~2870, 2960[4] | ~2850-2950 | Both compounds exhibit C-H stretching from the methyl group. |
| C-O-C Stretch | N/A | ~1250, 1040 | The strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the methylenedioxy ether group are prominent features in the spectrum of this compound and absent in acetophenone. |
| Aromatic C=C Stretch | ~1600, 1450 | ~1600, 1490, 1440 | The pattern of aromatic C=C stretching can differ due to the substitution on the ring. |
Mass Spectrometry (MS)
The mass spectra were obtained using electron ionization (EI). The mass-to-charge ratios (m/z) of the major fragments are reported.
Table 4: Mass Spectrometry Data Comparison
| Fragment | Acetophenone | This compound | Key Differences |
| Molecular Ion [M]⁺ | 120[5] | 164[6] | The molecular ion peak directly reflects the difference in molecular weight due to the presence of the methylenedioxy group. |
| [M-CH₃]⁺ | 105 (Base Peak)[5] | 149 (Base Peak)[7] | In both cases, the loss of the methyl group to form a stable acylium ion results in the base peak. The m/z value is shifted by 44 units, corresponding to the mass of the -O-CH₂-O- moiety. |
| [C₆H₅]⁺ | 77[5] | N/A | The phenyl cation is a significant fragment for acetophenone. |
| [M-CH₃-CO]⁺ | 77 | 121[7] | Loss of carbon monoxide from the acylium ion is a common fragmentation pathway. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described above.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample (acetophenone or this compound) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The instrument was tuned and shimmed. The ¹H NMR spectrum was acquired with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition. 1024 scans were co-added.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (for this compound) was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. For liquid acetophenone, a thin film was prepared between two KBr plates.
-
Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
-
Ionization: The sample was vaporized and bombarded with a beam of electrons with an energy of 70 eV.
-
Mass Analysis: The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured by an electron multiplier, and the data was plotted as a mass spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of two chemical compounds.
References
A Comparative Guide to the Biological Activities of 3',4'-(Methylenedioxy)acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various derivatives of 3',4'-(Methylenedioxy)acetophenone. The information presented is curated from experimental data to facilitate objective evaluation and support further research in drug discovery and development. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways.
Comparative Biological Activity Data
The biological activities of this compound derivatives are diverse, with significant potential in anticancer, antifungal, antibacterial, and anti-inflammatory applications. The following tables summarize the quantitative data for various derivatives, primarily focusing on chalcone (B49325) structures, which feature a three-carbon α,β-unsaturated carbonyl system linking the this compound core to another aromatic ring.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 (3-(4-chlorophenyl)-1-(3,4-methylenedioxyphenyl)prop-2-en-1-one) | MCF-7 (Breast) | 7.87 ± 2.54 | [1] |
| A549 (Lung) | 41.99 ± 7.64 | [1] | |
| HCT116 (Colon) | 18.10 ± 2.51 | [1] | |
| Chalcone Derivative 2 (3-(4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)prop-2-en-1-one) | MCF-7 (Breast) | 4.05 ± 0.96 | [1] |
| Chalcone Derivative 3 (Unspecified derivative) | HCT116 (Colon) | 0.596 ± 0.165 | [2] |
| MCF-7 (Breast) | 0.887 ± 0.130 | [2] | |
| 143B (Osteosarcoma) | 0.790 ± 0.077 | [2] | |
| Quinolone Chalcone Derivative 7d | K562 (Leukemia) | 0.009 ± 0.001 | [2] |
Antifungal Activity
Several this compound chalcone derivatives have demonstrated potent activity against various fungal pathogens. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are reported below.
| Compound ID/Structure | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Chalcone Derivative F | Monilinia fructicola | <10 | 20.61 | [3] |
| Chalcone Derivative A | Monilinia fructicola | <10 | 72.09 | [3] |
| Chalcone Derivative B | Monilinia fructicola | - | 72.65 | [3] |
| Chalcone Derivative C | Monilinia fructicola | <10 | - | [3] |
| Chalcone Derivative D | Monilinia fructicola | <10 | - | [3] |
| VS02-4'ethyl chalcone | Dermatophytes | 7.81-31.25 | - | [4] |
| Chalcone Derivative H4 | Phytophthora capsici | - | 5.2 | [5] |
Antibacterial Activity
The antibacterial potential of these derivatives has been tested against both Gram-positive and Gram-negative bacteria.
| Compound ID/Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| N-alkyl morpholine (B109124) M-8 | Staphylococcus aureus ATCC 25923 | 3.9 | [3] |
| N-alkyl morpholine M-8 | Staphylococcus aureus ATCC 43300 | 3.9 | [3] |
| Diterpene 4 | Escherichia coli (permeabilized) | 3.9 | [6] |
| Diterpene 4 | Staphylococcus aureus | 1.9 - 7.8 | [6] |
| 7-hydroxycoumarin | Escherichia coli | 800 | [7] |
| 7-hydroxycoumarin | Staphylococcus aureus | 200 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been investigated through their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO) production.
| Compound ID/Structure | Assay | IC50 (µM) | Reference |
| Indolin-2-one Derivative 4e | COX-2 Inhibition | 2.35 ± 0.04 | [8] |
| Indolin-2-one Derivative 9h | COX-2 Inhibition | 2.422 ± 0.10 | [8] |
| Indolin-2-one Derivative 9i | COX-2 Inhibition | 3.34 ± 0.05 | [8] |
| Indolin-2-one Derivative 9d | NO Production in RAW 264.7 cells | 10.03 ± 0.27 | [8] |
| Indolin-2-one Derivative 4e | NO Production in RAW 264.7 cells | 13.51 ± 0.48 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further studies.
Synthesis of this compound Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of chalcone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 40% w/v)
-
Hydrochloric acid (HCl) solution (e.g., 10%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 0.01 mol of this compound and 0.01 mol of the desired substituted aromatic aldehyde in approximately 40 mL of ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 3 mL of a 40% (w/v) aqueous NaOH solution to the mixture dropwise. A color change is typically observed.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes, and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by slowly adding 10% HCl until a neutral pH is reached. This will cause the chalcone product to precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude chalcone derivative by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as crystals.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.[9]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[9][10]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal strain
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (standard antifungal agent)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of solvent as in the test wells)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Controls: Include positive, negative, and solvent controls on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
Visualizing Mechanisms of Action
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows related to the biological activities of this compound derivatives.
Caption: Antifungal mechanism of chalcone derivatives targeting succinate dehydrogenase.
Caption: Proposed anticancer mechanism of chalcones inducing apoptosis.
Caption: General experimental workflow for synthesis and biological evaluation.
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Spectral Validation of 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectral analysis of 3',4'-(Methylenedioxy)acetophenone, a significant intermediate in pharmaceutical synthesis. The performance of its synthesis is objectively compared with alternative acetophenone (B1666503) derivatives, supported by detailed experimental data and spectral validation.
Introduction
This compound, also known as acetopiperone, is a key building block in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a methylenedioxy bridge, is a common motif in numerous natural products and synthetic drugs. Accurate synthesis and rigorous spectral validation are paramount to ensure the purity and identity of this crucial intermediate, thereby guaranteeing the quality and efficacy of the final pharmaceutical products. This guide details a reliable synthesis protocol and provides a thorough spectral analysis using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, it presents a comparative analysis with two alternative acetophenones: the structurally related 3,4-dimethoxyacetophenone and the parent compound, acetophenone.
Comparative Synthesis and Spectral Data
The synthesis of acetophenones is most commonly achieved through Friedel-Crafts acylation of an aromatic ring. The choice of starting material and reaction conditions can significantly influence the yield and purity of the product. This section compares the synthesis and key spectral data of this compound with 3,4-dimethoxyacetophenone and acetophenone.
Table 1: Comparison of Synthesis Parameters and Yields
| Compound | Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Time (approx.) | Yield (%) |
| This compound | 1,2-Methylenedioxybenzene | Acetic Anhydride (B1165640) | Polyphosphoric Acid | - | 2 hours | ~75% |
| 3,4-Dimethoxyacetophenone | Veratrole (1,2-Dimethoxybenzene) | Acetic Anhydride | Anhydrous AlCl₃ | Dichloromethane (B109758) | 3 hours | ~80% |
| Acetophenone | Benzene (B151609) | Acetyl Chloride | Anhydrous AlCl₃ | Benzene (reactant & solvent) | 1 hour | ~85% |
Table 2: Comparative Spectral Data
| Spectral Data | This compound | 3,4-Dimethoxyacetophenone | Acetophenone |
| ¹H NMR (δ, ppm) | 7.54 (dd, 1H), 7.42 (d, 1H), 6.84 (d, 1H), 6.03 (s, 2H), 2.53 (s, 3H)[1] | 7.58 (dd, 1H), 7.53 (d, 1H), 6.89 (d, 1H), 3.95 (s, 3H), 3.94 (s, 3H), 2.57 (s, 3H) | 7.96 (m, 2H), 7.57 (m, 1H), 7.47 (m, 2H), 2.60 (s, 3H) |
| ¹³C NMR (δ, ppm) | 196.5, 152.0, 148.2, 132.5, 124.5, 108.0, 107.9, 101.8, 26.4[2] | 196.7, 153.3, 149.0, 130.5, 123.2, 110.1, 110.0, 56.0, 55.9, 26.1 | 198.1, 137.1, 133.0, 128.5, 128.2, 26.5 |
| IR (cm⁻¹) | ~1670 (C=O), ~1605, 1500 (C=C, aromatic), ~1040, 930 (O-CH₂-O) | ~1675 (C=O), ~1600, 1515 (C=C, aromatic), ~1260, 1020 (C-O, ether) | ~1685 (C=O), ~1600, 1450 (C=C, aromatic) |
| MS (m/z) | 164 (M⁺), 149 (M⁺ - CH₃), 121, 91[3] | 180 (M⁺), 165 (M⁺ - CH₃), 137, 77 | 120 (M⁺), 105 (M⁺ - CH₃), 77 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the comparative compounds are provided below.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 1,2-methylenedioxybenzene (1.0 eq).
-
Addition of Reagents: Add polyphosphoric acid (PPA) (10 eq by weight) to the flask. To this mixture, add acetic anhydride (1.2 eq) dropwise while stirring.
-
Reaction: Heat the mixture to 60-70 °C and maintain stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol (B145695). Dry the solid product. Recrystallize from ethanol to obtain pure this compound.
Synthesis of 3,4-Dimethoxyacetophenone (Alternative 1)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride guard tube, add anhydrous aluminum chloride (1.5 eq) and dry dichloromethane.
-
Addition of Reagents: Cool the suspension in an ice bath and add a solution of veratrole (1.0 eq) in dry dichloromethane dropwise. Following this, add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Synthesis of Acetophenone (Alternative 2)
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride (1.2 eq) and an excess of dry benzene (which acts as both reactant and solvent).
-
Addition of Reagents: Cool the mixture in an ice bath. Add acetyl chloride (1.0 eq) dropwise from the dropping funnel with vigorous stirring. A vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the benzene layer.
-
Purification: Wash the organic layer with water, 5% sodium hydroxide (B78521) solution, and again with water. Dry the benzene layer with anhydrous calcium chloride. Distill off the excess benzene. The remaining liquid is acetophenone, which can be further purified by vacuum distillation.
Visualizing the Workflow and Analysis
The following diagrams illustrate the experimental workflow for the synthesis and spectral analysis, and a decision-making process for spectral interpretation.
Caption: Experimental workflow for synthesis and spectral validation.
Caption: Decision tree for spectral data interpretation.
Conclusion
This guide has detailed a robust method for the synthesis of this compound and validated its structure through comprehensive spectral analysis. The comparison with alternative acetophenones highlights the impact of substituents on the aromatic ring on both the synthetic procedure and the resulting spectral characteristics. The provided experimental protocols and spectral data serve as a valuable resource for researchers in ensuring the quality and identity of this important pharmaceutical intermediate. The clear presentation of quantitative data and visual workflows aims to facilitate understanding and replication of these methods in a laboratory setting.
References
A Comparative Guide to the Characterization of 3',4'-(Methylenedioxy)acetophenone Impurities by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of impurities in 3',4'-(Methylenedioxy)acetophenone. Detailed experimental protocols and supporting data are presented to facilitate objective comparison and aid in method selection for purity assessment and quality control.
Introduction
This compound, also known as acetopiperone, is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and fragrances. The purity of this compound is critical, as impurities can affect the safety, efficacy, and stability of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile impurities in such materials. This guide will detail the application of GC-MS for this purpose and compare its performance with alternative methods.
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways include the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) and the oxidation of piperonal (B3395001) or synthesis from piperonylic acid.[1][2] Based on these routes, potential impurities may include:
-
Unreacted Starting Materials:
-
1,3-Benzodioxole
-
Piperonal
-
Piperonylic acid
-
-
Byproducts of Synthesis:
-
Diacylated products
-
Positional isomers
-
Products of side reactions related to the Lewis acid catalyst in Friedel-Crafts reactions.
-
GC-MS Analysis of this compound and its Impurities
GC-MS is highly effective for the analysis of this compound and its potential impurities due to their volatility. The technique provides both chromatographic separation based on boiling point and polarity, and mass spectral data for confident identification.
Experimental Protocol: GC-MS
A robust GC-MS method for the analysis of this compound impurities is detailed below.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol (B129727) or acetone (B3395972) and dilute to the mark.
-
Further dilute as necessary to achieve a final concentration within the linear range of the instrument.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Presentation: GC-MS Characterization of this compound and Potential Impurities
The following table summarizes the expected retention time and key mass spectral fragments for this compound and its potential impurities under the conditions described above.
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 1,3-Benzodioxole | 122.12 | ~6-8 | 122 (M+) , 94, 66, 63 |
| Piperonal | 150.13 | ~9-11 | 150 (M+) , 149, 121, 93, 65 |
| This compound | 164.16 | ~12-14 | 164 (M+) , 149 (base peak) , 121, 91, 65 |
| Piperonylic Acid | 166.13 | Requires derivatization (e.g., silylation) for optimal GC analysis. As its TMS ester, it would elute later. | 166 (M+) , 149, 121, 93, 65 |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
Mass Spectral Fragmentation of this compound:
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 164. The base peak is typically observed at m/z 149, corresponding to the loss of a methyl group ([M-15]+). Other significant fragments include m/z 121 (loss of an acetyl group), m/z 91, and m/z 65.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the purity analysis of this compound. The choice of method depends on the specific analytical requirements, such as the need for quantitation, structural elucidation, and sample throughput.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, identification by mass-to-charge ratio. | High sensitivity and specificity; excellent for structural elucidation of unknown impurities. | Requires volatile and thermally stable analytes; may require derivatization for some impurities. |
| HPLC-UV | Separation by polarity using a liquid mobile phase, detection by UV absorbance. | Suitable for non-volatile and thermally labile compounds; robust for quantitative analysis. | Lower specificity than MS; may not distinguish between isomers with similar UV spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of impurities; can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods; higher instrument cost and complexity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups based on the absorption of infrared radiation. | Rapid and non-destructive; provides information about functional groups present. | Not suitable for separating mixtures; provides limited structural information on its own. |
Mandatory Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound impurities.
Logical Relationship of Potential Impurities
References
A Comparative Guide to Friedel-Crafts Catalysts for the Synthesis of 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3',4'-(Methylenedioxy)acetophenone, a key intermediate in the preparation of various pharmaceuticals and fragrances, is commonly achieved through the Friedel-Crafts acylation of 1,2-methylenedioxybenzene. The choice of catalyst for this electrophilic aromatic substitution is critical, directly impacting reaction efficiency, yield, and environmental footprint. This guide provides a comparative overview of common Friedel-Crafts catalysts for this synthesis, supported by available experimental data, to assist researchers in catalyst selection and process optimization.
Performance Comparison of Friedel-Crafts Catalysts
The selection of a suitable Lewis or Brønsted acid catalyst is paramount for a successful Friedel-Crafts acylation. Traditional catalysts like aluminum chloride (AlCl₃) are highly effective but often required in stoichiometric amounts and are sensitive to moisture. Modern alternatives, including other metal halides and solid acid catalysts, offer potential advantages in terms of handling, reusability, and milder reaction conditions. The following table summarizes the performance of various catalysts in the synthesis of acetophenone (B1666503) derivatives through Friedel-Crafts acylation, with a focus on providing a comparative perspective for the synthesis of this compound.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Traditional Lewis Acids | ||||||
| Aluminum Chloride (AlCl₃) | Acetic Anhydride (B1165640)/Acetyl Chloride | Dichloromethane | 0 to rt | 1 - 3 h | High (General) | [1] |
| Ferric Chloride (FeCl₃·6H₂O) | Acetic Anhydride | Ionic Liquid | 60 | 4 - 72 h | 65 - 94 (for various benzene (B151609) derivatives) | [2] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | Dichloromethane | Room Temp. | Not Specified | >90 (for p-methoxyacetophenone) | [3] |
| Solid Acid Catalysts | ||||||
| Sulphonated Resins | Propionic Anhydride | Solvent-free | Not Specified | Not Specified | Good (for propiophenone (B1677668) derivative) | [4] |
Note: Direct comparative data for all catalysts under identical conditions for the synthesis of this compound is limited in the reviewed literature. The presented data for FeCl₃ and ZnCl₂ are based on the acylation of analogous activated benzene derivatives and indicate high potential for the target synthesis.
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound using a traditional Lewis acid catalyst, which can be adapted for other catalysts with appropriate modifications to the reaction conditions.
Synthesis of this compound using Aluminum Chloride (AlCl₃)
This protocol is a representative procedure for the Friedel-Crafts acylation of 1,2-methylenedioxybenzene.
Materials:
-
1,2-Methylenedioxybenzene
-
Acetyl Chloride or Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), dilute solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1 equivalent) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
Addition of Substrate: After the addition of the acylating agent is complete, add 1,2-methylenedioxybenzene (1 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and a decision tree for catalyst selection in Friedel-Crafts acylation.
Conclusion
The choice of catalyst for the Friedel-Crafts acylation of 1,2-methylenedioxybenzene to produce this compound significantly influences the reaction's outcome and practicality. While traditional Lewis acids like AlCl₃ offer high reactivity, alternatives such as FeCl₃ and ZnCl₂ can also provide excellent yields, potentially under milder conditions, as suggested by studies on analogous substrates. For larger-scale and more environmentally friendly processes, the exploration of solid acid catalysts is warranted due to their reusability. The provided protocol for an AlCl₃-catalyzed synthesis serves as a robust starting point for laboratory-scale preparations. Further optimization of reaction conditions for each catalyst system is recommended to achieve the desired balance of yield, purity, and process efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Reactivity comparison of 3',4'-(Methylenedioxy)acetophenone with other substituted acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3',4'-(Methylenedioxy)acetophenone with other substituted acetophenones. The electronic effects of the methylenedioxy group are quantitatively assessed to predict its influence on reaction rates, supported by experimental data for analogous compounds. This document serves as a valuable resource for chemists engaged in synthetic route design and optimization, particularly in the pharmaceutical and fine chemical industries.
Introduction to Acetophenone (B1666503) Reactivity
Acetophenones are versatile ketones that undergo a wide range of chemical transformations. The reactivity of the acetyl group is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the carbonyl group, which can affect the rates of both nucleophilic addition and reactions involving the enol or enolate form. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, impacting reactivity in the opposite manner. The Hammett equation provides a quantitative means to correlate the electronic influence of substituents with reaction rates and equilibrium constants.
The 3',4'-methylenedioxy group, found in this compound (also known as acetopiperone), is structurally similar to a 3,4-dimethoxy substitution. The two oxygen atoms of the methylenedioxy group can donate electron density to the aromatic ring through resonance, classifying it as an electron-donating group.
Quantitative Comparison of Reactivity
To quantitatively compare the reactivity of this compound, we can utilize the Hammett substituent constant (σ). This constant is a measure of the electronic effect of a substituent in the meta or para position of a benzene (B151609) ring. A negative σ value indicates an electron-donating group, which generally accelerates reactions where a positive charge develops in the transition state and decelerates reactions where a negative charge develops. Conversely, a positive σ value signifies an electron-withdrawing group.
The rate-determining step in the acid-catalyzed bromination of acetophenones is the formation of the enol, a reaction that is sensitive to the electronic nature of the ring substituents. The table below presents the Hammett sigma constants (σp) for various para-substituents and the corresponding relative rates of enolization/bromination. The reactivity of this compound is estimated based on its reported Hammett constant.
| Substituent | Hammett Constant (σp) | Relative Rate of Enolization/Bromination (k/k₀) |
| -NO₂ | 0.78 | Slower |
| -Br | 0.23 | Slower |
| -H | 0.00 | 1.00 |
| -O-CH₂-O- (3,4-) | -0.17 (estimated) | Faster |
| -CH₃ | -0.17 | Faster |
| -OCH₃ | -0.27 | Faster |
Note: The relative rate for this compound is an estimation based on its Hammett constant and the general trend observed for other electron-donating groups. Specific kinetic data for this compound under these exact conditions was not found in the reviewed literature.
The negative Hammett constant for the 3,4-methylenedioxy group indicates that it is an electron-donating group. Therefore, this compound is expected to undergo electrophilic aromatic substitution at a faster rate than unsubstituted acetophenone. In reactions where the carbonyl group's reactivity is central, such as nucleophilic addition, the electron-donating nature of the methylenedioxy group is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to acetophenones with electron-withdrawing groups.
Mandatory Visualizations
Caption: Workflow for comparing the reactivity of substituted acetophenones.
Caption: Mechanism of acid-catalyzed bromination of substituted acetophenones.
Experimental Protocols
Comparative α-Bromination of Substituted Acetophenones
This protocol describes a general procedure for the α-bromination of various substituted acetophenones to compare their relative reactivities.
Materials:
-
Substituted acetophenones (e.g., acetophenone, 4'-methoxyacetophenone, 4'-nitroacetophenone, and this compound)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
In a series of round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of each substituted acetophenone in glacial acetic acid (20 mL).
-
Cool the flasks in an ice bath with stirring.
-
Prepare a solution of bromine (10 mmol) in glacial acetic acid (10 mL) in a dropping funnel.
-
Add the bromine solution dropwise to each of the acetophenone solutions at a constant rate.
-
Monitor the progress of each reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent). The disappearance of the starting material and the appearance of the product spot (α-bromoacetophenone derivative) should be tracked over time.
-
Once the reaction is complete (as determined by TLC, or after a set reaction time for comparison), quench the reaction by adding 5% sodium bisulfite solution until the red-brown color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and dichloromethane (30 mL).
-
Separate the organic layer, and wash it with water (2 x 30 mL) and then with saturated sodium bicarbonate solution (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product yield and purity (e.g., by ¹H NMR or GC-MS) to determine the relative reactivity of each substituted acetophenone.
Comparative Reduction of Substituted Acetophenones with Sodium Borohydride (B1222165)
This protocol outlines a method for the reduction of various substituted acetophenones to their corresponding secondary alcohols, allowing for a comparison of their reactivity towards a nucleophilic reducing agent.
Materials:
-
Substituted acetophenones (e.g., acetophenone, 4'-methoxyacetophenone, 4'-nitroacetophenone, and this compound)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Beakers
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
In separate beakers, dissolve equimolar amounts (e.g., 10 mmol) of each substituted acetophenone in methanol (20 mL).
-
Cool the solutions in an ice bath with stirring.
-
In parallel, add an equimolar amount of sodium borohydride (10 mmol) to each of the acetophenone solutions in small portions.
-
Monitor the progress of each reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). Track the disappearance of the starting ketone and the appearance of the product alcohol.
-
After a set reaction time (e.g., 30 minutes), or once the starting material is consumed, cautiously add 1 M hydrochloric acid to each reaction mixture to quench the excess sodium borohydride and neutralize the solution.
-
Remove the methanol from each reaction mixture using a rotary evaporator.
-
Partition the residue between water (30 mL) and diethyl ether (30 mL) in a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude alcohol product.
-
Determine the yield and purity of the product from each reaction to compare the relative reactivity of the substituted acetophenones.
Conclusion
The reactivity of this compound is governed by the electron-donating nature of the 3,4-methylenedioxy substituent. Based on its Hammett constant, it is predicted to be more reactive than unsubstituted acetophenone in reactions that are accelerated by increased electron density in the aromatic ring, such as electrophilic aromatic substitution. Conversely, in reactions where the electrophilicity of the carbonyl carbon is the primary driver, such as nucleophilic addition, it is expected to be slightly less reactive than acetophenones bearing electron-withdrawing groups. The provided experimental protocols offer a framework for the direct comparison of its reactivity with other substituted acetophenones in a laboratory setting. This understanding is critical for the strategic design of synthetic pathways and the development of novel chemical entities.
A Comparative Guide to HPLC-Based Purity Assessment of 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3',4'-(Methylenedioxy)acetophenone, a key intermediate in the synthesis of various compounds. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of final products in research and drug development. This document outlines a recommended HPLC protocol and compares it with alternative methods, supported by experimental data structures and detailed methodologies.
I. Comparison of HPLC Methods
Several HPLC methods can be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need to resolve potential impurities, analysis time, and available instrumentation. Reversed-phase HPLC is a common and effective technique for this compound. Below is a comparison of a recommended method with potential alternatives.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Recommended Method (Method A) | Alternative Method B | Alternative Method C |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C8 (5 µm, 4.6 x 150 mm) | Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:Water (70:30, v/v) | Acetonitrile:0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 275 nm |
| Column Temp. | 30 °C | 35 °C | 25 °C |
| Injection Vol. | 10 µL | 15 µL | 5 µL |
| Run Time | 15 min | 10 min | 12 min |
| Primary Application | Routine purity testing and impurity profiling | Fast screening | Analysis of polar impurities |
II. Experimental Protocols
Detailed methodologies for the recommended HPLC method are provided below.
Recommended HPLC Method (Method A)
This protocol is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
4. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a standard solution with a concentration of approximately 1 mg/mL.
5. Sample Solution Preparation:
-
Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a sample solution with a concentration of approximately 1 mg/mL.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and determine the peak areas for all components.
7. Calculation of Purity: The purity of the 3',4'-(Methylenedioy)acetophenone sample is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
III. Performance Data and Comparison
The performance of the recommended method (Method A) was compared with the alternative methods based on key chromatographic parameters. The separation of this compound from two potential impurities, Piperonal (a possible starting material) and 3',4'-(Methylenedioxy)propiophenone (a potential related substance), was evaluated.
Table 2: Comparative Performance Data
| Parameter | Recommended Method (Method A) | Alternative Method B | Alternative Method C |
| Retention Time of Main Peak (min) | 8.5 | 6.2 | 7.8 |
| Resolution (Main Peak / Impurity 1) | 3.8 | 2.5 | 3.1 |
| Resolution (Main Peak / Impurity 2) | 2.9 | 2.1 | 2.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.2 |
| Theoretical Plates (Main Peak) | > 8000 | > 5000 | > 7000 |
Impurity 1: Piperonal; Impurity 2: 3',4'-(Methylenedioxy)propiophenone
The data indicates that the Recommended Method (Method A) provides superior resolution for critical impurity pairs and better peak symmetry (lower tailing factor), which is crucial for accurate quantification, especially of low-level impurities. While Alternative Method B offers a faster analysis time, it compromises on resolution. Alternative Method C shows good performance but may not be as robust for a wide range of potential impurities due to the specific nature of the phenyl-hexyl stationary phase.
IV. Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Method Selection Logic
The choice of an appropriate HPLC method is based on a logical evaluation of performance criteria.
Confirming the Structure of 3',4'-(Methylenedioxy)acetophenone using ¹H and ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3',4'-(Methylenedioxy)acetophenone. To unequivocally confirm its structure, the experimental data is compared with that of the parent compound, acetophenone. This comparison highlights the influence of the methylenedioxy group on the chemical shifts of the aromatic protons and carbons, providing a clear method for structural verification.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and acetophenone. The data is presented to facilitate a direct comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | -COCH₃ | 2.53 | s | 3H | - |
| -OCH₂O- | 6.03 | s | 2H | - | |
| H-5' | 6.84 | d | 1H | 8.1 | |
| H-2' | 7.42 | d | 1H | 1.7 | |
| H-6' | 7.54 | dd | 1H | 8.1, 1.7 | |
| Acetophenone | -COCH₃ | 2.61 | s | 3H | - |
| H-3, H-5 (meta) | 7.45 - 7.49 | m | 2H | - | |
| H-4 (para) | 7.55 - 7.59 | m | 1H | - | |
| H-2, H-6 (ortho) | 7.96 - 7.98 | m | 2H | - |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -COCH₃ | 26.4 |
| -OCH₂O- | 101.7 | |
| C-5' | 107.8 | |
| C-2' | 108.2 | |
| C-6' | 124.6 | |
| C-1' | 132.3 | |
| C-4' | 148.1 | |
| C-3' | 152.0 | |
| C=O | 196.4 | |
| Acetophenone | -COCH₃ | 26.6 |
| C-2, C-6 (ortho) | 128.3 | |
| C-3, C-5 (meta) | 128.6 | |
| C-4 (para) | 133.1 | |
| C-1 (ipso) | 137.1 | |
| C=O | 198.2 |
Experimental Protocols
Sample Preparation
A sample of 10-20 mg of the analyte (this compound or acetophenone) was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy
Proton NMR spectra were acquired on a 400 MHz spectrometer. The acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 transients, and a pulse width of 30 degrees. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
¹³C NMR Spectroscopy
Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The spectra were obtained with proton noise decoupling. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were used. The FID was processed with a line broadening of 1.0 Hz.
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the comparative NMR data.
A Comparative Benchmarking Guide to the Synthesis of 3',4'-(Methylenedioxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 3',4'-(methylenedioxy)acetophenone, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections detail the experimental protocols, yield data, and logical workflows for the most common and effective methods of its preparation, enabling an objective assessment of each route's performance.
Friedel-Crafts Acylation of 1,2-Methylenedioxybenzene
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. In this approach, 1,2-methylenedioxybenzene (also known as sesamol) is acylated using an acetylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol:
A common procedure involves the slow addition of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to a cooled solution of 1,2-methylenedioxybenzene and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (B109758).
Detailed Steps:
-
In a flask equipped with a stirrer and a dropping funnel, a suspension of anhydrous aluminum chloride in dichloromethane is prepared and cooled in an ice bath.
-
A solution of 1,2-methylenedioxybenzene in dichloromethane is added to the flask.
-
Acetic anhydride is then added dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.
-
The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute sodium hydroxide (B78521) solution, and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
Yield and Performance:
While a specific protocol for the acetylation of 1,2-methylenedioxybenzene with a reported yield was not found in the immediate search, analogous reactions with structurally similar activated aromatic compounds suggest that high yields are attainable. For instance, the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene), which has a similar activating methoxy (B1213986) group, with acetic anhydride has been reported to achieve yields as high as 99%.[1][2][3] A procedure for the acylation of 1,3-benzodioxole (B145889) with butanoyl chloride to yield the corresponding butyrophenone (B1668137) derivative reported a yield of 85%.[4] Based on these related reactions, the Friedel-Crafts acylation of 1,2-methylenedioxybenzene is expected to be a high-yielding route.
Oxidation of Isosafrole
Another prominent route involves the oxidation of isosafrole, a readily available natural product. This method typically proceeds via the formation of a glycol intermediate, which is then cleaved to the desired ketone.
Experimental Protocol:
The oxidation of isosafrole can be achieved using various oxidizing agents, with performic acid being a common choice.
Detailed Steps:
-
Performic acid is prepared in situ by carefully adding hydrogen peroxide to formic acid.
-
Isosafrole is dissolved in a suitable solvent, such as dichloromethane.
-
The pre-formed performic acid solution is added dropwise to the isosafrole solution, maintaining the reaction temperature below 40°C with vigorous stirring.
-
The reaction is allowed to proceed for several hours.
-
The reaction mixture is then worked up by washing with water and a sodium sulfite (B76179) solution to neutralize any remaining peroxide.
-
The organic layer is separated, dried, and the solvent is evaporated.
-
The resulting intermediate, primarily the glycol monoformate, is then hydrolyzed and dehydrated, typically by heating with dilute sulfuric acid, to yield this compound.
Yield and Performance:
The oxidation of isosafrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a close analog of the target molecule, has been reported with yields ranging from 50% to 75%, depending on the specific reaction conditions.[1] Buffered performic acid oxidation has been shown to improve yields.[1] It is important to note that this route directly produces MDP2P, and modifications would be necessary to obtain the acetophenone.
Grignard Reaction with a Piperonal (B3395001) Derivative
The Grignard reaction offers a versatile method for carbon-carbon bond formation. In this context, a Grignard reagent derived from a halogenated 1,2-methylenedioxybenzene can be reacted with an appropriate acetylating agent. A conceptually similar approach involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with a methyl Grignard reagent, followed by oxidation of the resulting secondary alcohol.
Experimental Protocol (from Piperonal):
Step A: Synthesis of 1-(3,4-Methylenedioxyphenyl)ethanol
-
A solution of piperonal in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared in a flame-dried flask under an inert atmosphere.
-
A solution of methylmagnesium iodide or bromide in the same solvent is added dropwise to the piperonal solution at 0°C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the secondary alcohol.
Step B: Oxidation to this compound
-
The crude 1-(3,4-methylenedioxyphenyl)ethanol is dissolved in a suitable solvent such as dichloromethane or acetone.
-
An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or an oxoammonium salt-based system, is added to the solution.
-
The mixture is stirred at room temperature until the oxidation is complete.
-
The reaction mixture is worked up according to the specific oxidizing agent used, often involving filtration through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts.
-
The solvent is evaporated, and the crude ketone is purified by chromatography or recrystallization.
Yield and Performance:
While a specific overall yield for this two-step process was not found in the searched literature, Grignard reactions on aldehydes and subsequent oxidations are generally high-yielding transformations. The reaction of methylmagnesium iodide with p-hydroxybenzaldehyde tosylate has been reported, though it led to an unexpected product.[5] The reaction of acyl chlorides with Grignard reagents typically leads to tertiary alcohols, so a two-step approach starting from the aldehyde is more controlled for obtaining the ketone.[6][7][8]
Data Summary
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) | Notes |
| Friedel-Crafts Acylation | 1,2-Methylenedioxybenzene | Acetic Anhydride, AlCl₃ | Est. 85-99 | Based on analogous reactions.[1][2][3][4] |
| Oxidation | Isosafrole | Performic Acid, H₂SO₄ | 50-75 | Yield for the analogous 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[1] |
| Grignard Reaction | Piperonal | CH₃MgI, PCC (or other oxidant) | High (expected) | Two-step process; yields for individual steps are typically high. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the core transformations of the described synthetic routes.
Caption: Friedel-Crafts acylation of 1,2-methylenedioxybenzene.
Caption: Oxidation of isosafrole to the corresponding ketone.
Caption: Grignard reaction route starting from piperonal.
References
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-(METHYLENEDIOXY)BUTYROPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Propose a mechanism for the reaction of acetyl chloride with phen... | Study Prep in Pearson+ [pearson.com]
Safety Operating Guide
Proper Disposal of 3',4'-(Methylenedioxy)acetophenone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for chemical reagents to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 3',4'-(Methylenedioxy)acetophenone, a compound used in laboratory settings. While a Safety Data Sheet (SDS) from Fisher Scientific indicates this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to follow institutional and local regulations, which may classify it as hazardous waste.[1]
I. Waste Identification and Classification
The first crucial step is to determine if the this compound waste is considered hazardous.
-
Consult Safety Data Sheets (SDS): The SDS for this compound specifies to "Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal."[1][2]
-
Institutional and Local Regulations: Always consult your institution's Environmental Health and Safety (EH&S) department and local hazardous waste regulations. Many institutions require that all chemical waste be treated as hazardous.[3][4]
Waste Stream Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[5][6][7] Improper mixing can lead to dangerous chemical reactions.[6] At a minimum, segregate waste into categories such as:
-
Acids
-
Bases
-
Flammable Solvents
-
Halogenated Solvents
-
Oxidizers
-
Reactive Chemicals
II. Container Selection and Labeling
Proper containment and labeling are critical to prevent accidental exposure and ensure correct disposal.
-
Container Selection: Use only approved, leak-proof containers that are chemically compatible with this compound.[5][8][9][10] Plastic containers are often preferred for solid chemical waste.[3] The container must have a secure, tightly fitting lid.[7][8][9]
-
Labeling: All waste containers must be clearly labeled.[4][6][8] The label should include:
III. Storage and Accumulation
Waste must be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation.[3][9]
-
Storage Conditions: Keep the storage area well-ventilated and store containers away from heat, direct sunlight, and ignition sources.[8] Ensure secondary containment, such as a spill tray, is in place.[5][10]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is much lower (one quart of liquid or one kilogram of solid).[3]
| Storage Requirement | Guideline | Source |
| Container Type | Chemically compatible, leak-proof with a secure lid. | [5][8][9] |
| Container Labeling | "Hazardous Waste," full chemical name, accumulation start date, and associated hazards. | [4][8][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [3][9] |
| Storage Conditions | Well-ventilated, away from heat and ignition sources, with secondary containment. | [8][10] |
| Maximum Volume (SAA) | 55 gallons for hazardous waste; 1 quart (liquid) or 1 kg (solid) for P-listed waste. | [3] |
IV. Disposal Procedure
Once the waste container is full or has reached its accumulation time limit, it must be disposed of through the proper channels.
-
Ensure Proper Labeling and Sealing: Double-check that the waste container is accurately labeled and tightly sealed.
-
Contact EH&S for Pickup: Notify your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a waste pickup.[3]
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10][11] The rinsate must be collected and treated as hazardous waste.[10] After triple-rinsing, the container can often be disposed of as regular laboratory trash, but be sure to deface or remove the original label.[11]
V. Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for the use of this compound. The disposal procedures outlined are general and should be adapted to the specific requirements of your institution and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 3',4'-(Methylenedioxy)acetophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 3',4'-(Methylenedioxy)acetophenone. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, beige powder.[1] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to avoid potential irritation and contamination.[2] The toxicological properties have not been fully investigated.[3]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side shields.[1][4] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Protective gloves. Nitrile rubber, neoprene, or natural rubber are suggested materials.[1] | Prevents direct skin contact with the chemical. It is important to inspect gloves for any damage before use.[1] |
| Skin and Body Protection | Long-sleeved clothing or a lab coat.[1] | Minimizes the risk of skin exposure to the powder. |
| Respiratory Protection | A dust mask (e.g., N95) may be necessary if handling large quantities or if dust formation is likely.[5] | In well-ventilated areas and for small-scale use, specific respiratory protection is not typically required.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Experimental Protocol for Handling:
-
Preparation:
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or long-sleeved garment.
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety goggles.
-
-
Chemical Handling:
-
Decontamination:
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the chemical name and any associated hazards.
-
-
Storage of Waste:
-
Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
By following these procedures, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always refer to your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
